3-epi-Ochratoxin B
Description
Properties
Molecular Formula |
C₂₀H₁₉NO₆ |
|---|---|
Molecular Weight |
369.37 |
Synonyms |
N-[[(3S)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine; (S)-N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)_x000B_carbonyl]-L-phenylalanine; (3S,14S)-Ochratoxin B |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Differentiating Ochratoxin B and 3-epi-Ochratoxin B
[1]
Executive Summary
In the analysis of mycotoxins, Ochratoxin B (OTB) is widely recognized as the non-chlorinated analog of the highly toxic Ochratoxin A (OTA). However, its stereoisomer, 3-epi-Ochratoxin B (3-epi-OTB) , presents a distinct challenge in both identification and toxicological assessment.
While OTB is a natural secondary metabolite produced by Aspergillus and Penicillium species, 3-epi-OTB is primarily a thermal degradation product or a synthetic diastereomer used as an analytical internal standard. Differentiating these two compounds is critical because stereochemistry dictates their binding affinity to plasma proteins (e.g., Human Serum Albumin) and their subsequent toxicity. This guide provides the structural, functional, and analytical frameworks required to distinguish these isobaric diastereomers with precision.
Structural & Stereochemical Foundation
The fundamental difference between OTB and 3-epi-OTB lies in the spatial arrangement of the methyl group at the C3 position of the dihydroisocoumarin ring.
-
Ochratoxin B (OTB): Possesses the natural (3R) configuration.
-
3-epi-Ochratoxin B: Possesses the inverted (3S) configuration.[1]
Both compounds share the L-phenylalanine moiety.[1][2][3] The inversion at C3 alters the three-dimensional shape of the molecule, significantly impacting its lipophilicity and interaction with chiral biological receptors.
Visualization of Stereochemical Difference
The following diagram illustrates the structural relationship and the specific site of epimerization.
Figure 1: Structural relationship showing the derivation of OTB from OTA and the thermal isomerization pathway leading to 3-epi-OTB.
Physicochemical & Toxicological Comparison
The stereochemical inversion results in distinct physicochemical properties. While they have identical molecular weights (isobaric), their interaction with stationary phases in chromatography and biological targets differs.
| Feature | Ochratoxin B (OTB) | 3-epi-Ochratoxin B |
| CAS Number | 4825-86-9 | 189152-21-4 (varies by vendor) |
| Molecular Formula | C₂₀H₁₉NO₆ | C₂₀H₁₉NO₆ |
| Monoisotopic Mass | 369.12 g/mol | 369.12 g/mol |
| C3 Configuration | (R) - Natural | (S) - Inverted |
| Origin | Fungal Metabolite (A. ochraceus) | Thermal Isomer / Synthetic Standard |
| Toxicity | Low (Rapid metabolism/excretion) | Negligible (Poor binding affinity) |
| Elution Order (RP-HPLC) | Typically elutes later (More lipophilic interaction) | Typically elutes earlier (Altered solvation) |
| Primary Utility | Toxicology research; Co-contaminant | Internal Standard ; Processing marker |
Toxicological Insight:
OTB is already less toxic than OTA due to the lack of the chlorine atom, which reduces its dissociation constant (
Analytical Differentiation Protocol
Since OTB and 3-epi-OTB are diastereomers, they cannot be differentiated by standard low-resolution Mass Spectrometry (MS) alone, as their precursor and product ions are identical. Chromatographic separation is mandatory.
Method: LC-MS/MS Separation
This protocol ensures baseline resolution of the epimers using a C18 Reversed-Phase column.
A. Sample Preparation
-
Extraction: Extract sample (e.g., coffee, grain) with Methanol/Water/Acetic Acid (80:19:1 v/v/v).
-
Clarification: Centrifuge at 10,000 x g for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
B. LC Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30% | Initial equilibration |
| 1.0 | 30% | Isocratic hold |
| 8.0 | 70% | Linear ramp (Separation of epimers) |
| 9.0 | 95% | Wash |
| 11.0 | 30% | Re-equilibration |
C. MS/MS Parameters (MRM Mode)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| OTB / 3-epi-OTB | 370.1 [M+H]⁺ | 324.1 (Loss of HCOOH) | 221.1 (Isocoumarin) | 18 / 28 |
Differentiation Logic: Under these conditions, 3-epi-OTB typically elutes 0.5 – 1.5 minutes earlier than natural OTB. You must inject authentic standards of both to establish retention time windows.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the chromatographic resolution of OTB and its epimer.
Biological Relevance & Causality
Why does this differentiation matter?
-
False Positives in Regulation: Many immunoassays (ELISA) utilize antibodies raised against OTA that have cross-reactivity with OTB. However, cross-reactivity with 3-epi-OTB is often undefined. If a sample has undergone high thermal processing, high levels of epimers could skew total ochratoxin quantification if not separated chromatographically.
-
Metabolic Stability: The (3R) configuration of OTB is susceptible to hydrolysis by carboxypeptidase A and other enzymes. The (3S) configuration of 3-epi-OTB presents steric hindrance to these enzymes, potentially altering its half-life, although its lower binding affinity generally leads to faster renal clearance.
-
Mechanism of Action: Toxicity in this class is driven by the inhibition of protein synthesis and mitochondrial dysfunction. The "lock-and-key" fit required for these mechanisms is highly stereospecific. The 3-epi form acts as a "mismatched key," failing to trigger the toxic cascade effectively.
References
-
European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to ochratoxin A in food. EFSA Journal. Link
-
Sueck, F., et al. (2018). Interaction of Ochratoxin A and Its Thermal Degradation Product 2′R-Ochratoxin A with Human Serum Albumin. Toxins.[4][5][6][7][8][9][10][11] Link
-
Cramer, B., et al. (2008). Biomonitoring using dried blood spots: detection of ochratoxin A and its thermal isomerization product 2'R-ochratoxin A in coffee drinkers. Molecular Nutrition & Food Research. Link
-
Toronto Research Chemicals. (n.d.). 3-epi-Ochratoxin B Product Page.[12][1][2][4][13] (Evidence of commercial standard availability). Link
-
Pribolab. (2025). Mycotoxin Solid Standards Specification.Link[9]
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- 12. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ã©ã¤ãã±ã¢ å»è¬åã»è¨ºæè¬ - çä½è©¦æä¸ã®ä»£è¬ç©åã³åè§£çæç© [toyo-asia.co.jp]
- 13. 3-épi-Ochratoxine B, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
A Technical Guide to the Natural Occurrence and Analysis of Ochratoxin B and its Epimeric Form in Food Matrices
This guide provides an in-depth exploration of Ochratoxin B (OTB), a mycotoxin of growing concern in food safety. We will delve into its chemical nature, its relationship with the more notorious Ochratoxin A (OTA), its known occurrence in various food commodities, and the analytical methodologies crucial for its detection and quantification. A particular focus will be placed on the potential emergence of its epimeric form, 3-epi-Ochratoxin B, a topic of increasing relevance for researchers and food safety professionals.
Introduction: The Ochratoxin Family and the Significance of Ochratoxin B
Mycotoxins, toxic secondary metabolites produced by fungi, represent a significant threat to global food safety and public health.[1] The ochratoxin family, primarily produced by certain species of Aspergillus and Penicillium, is among the most important groups of mycotoxins due to their widespread contamination of various food and feed items.[2][3] Ochratoxin A (OTA) is the most prominent and toxic member of this family, known for its nephrotoxic, carcinogenic, and teratogenic effects.[4][5] Consequently, OTA is regulated in many countries with established maximum levels in various food commodities.[6][7]
Ochratoxin B (OTB) is the non-chlorinated analogue of OTA.[3] While generally considered less toxic than OTA, its presence in food is a clear indicator of fungal contamination and it often co-occurs with OTA.[3] The toxicological profile of OTB, although less potent, still warrants attention as it has been shown to be cytotoxic to kidney and liver cells in vitro.[8] The primary challenge in assessing the risk posed by OTB is the limited data on its occurrence and toxicology compared to OTA.
A further layer of complexity is added by the potential for stereoisomers, specifically epimers, to form from the parent mycotoxin. This guide will address the current knowledge on the natural occurrence of OTB and the analytical considerations for its potential epimer, 3-epi-Ochratoxin B.
Chemical Structure and Properties: Ochratoxin B and its 3-epi Form
Ochratoxin B is structurally similar to OTA, with the key difference being the absence of a chlorine atom on the isocoumarin moiety.[8] The molecule consists of a dihydroisocoumarin part linked via an amide bond to the amino acid L-phenylalanine.[8]
The potential for epimerization at the C-3 position of the dihydroisocoumarin ring gives rise to 3-epi-Ochratoxin B. This stereochemical change can significantly impact the molecule's biological activity and its interaction with analytical systems. While the heat-induced epimerization of OTA to 3S-OTA has been documented, particularly in roasted coffee, the natural occurrence or process-induced formation of 3-epi-Ochratoxin B is not well-established in scientific literature.[9] The availability of analytical standards, such as deuterium-labeled 3-epi-Ochratoxin A-D5 for research purposes, suggests an analytical interest in these epimeric forms, likely for metabolism and pharmacokinetic studies.[10][11]
Caption: Chemical Structures of Ochratoxin B and its Hypothetical 3-epi Form.
Natural Occurrence of Ochratoxin B in Food Matrices
While data is less extensive than for OTA, OTB has been detected in a variety of food commodities, often alongside OTA.[3] The presence of OTB is indicative of contamination by ochratoxin-producing fungi.
Table 1: Reported Occurrence of Ochratoxin B in Various Food Matrices
| Food Matrix | Reported Occurrence | Reference(s) |
| Cereals and Cereal Products | Co-occurs with OTA, generally at lower concentrations. | [3] |
| Coffee Beans | Found in green and roasted coffee beans. | [3] |
| Wine | Detected in red wines. | [3] |
| Spices | Found in a variety of spices. | [3] |
| Legumes | Potential for contamination exists. | [1] |
It is important to note that the reported levels of OTB are generally lower than those of OTA.[3] However, the co-occurrence of these mycotoxins can lead to additive or synergistic toxic effects, which are not yet fully understood.
Analytical Methodologies for the Detection of Ochratoxin B and its Epimer
The accurate detection and quantification of OTB, and potentially its epimer, in complex food matrices require robust and sensitive analytical methods. The methodologies generally follow a three-step process: extraction, clean-up, and instrumental analysis.
Sample Extraction
The initial step involves extracting the mycotoxins from the food matrix. The choice of extraction solvent is critical for achieving high recovery rates. Commonly used extraction solvents for ochratoxins include mixtures of acetonitrile and water or methanol and water, often acidified to improve extraction efficiency.
A widely adopted and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts to separate the organic layer from the aqueous and solid matrix components.
Sample Clean-up
Due to the complexity of food matrices, a clean-up step is essential to remove interfering compounds that could affect the accuracy and sensitivity of the analysis. Several techniques are employed for this purpose:
-
Solid-Phase Extraction (SPE): This is a common and effective technique where the sample extract is passed through a cartridge containing a solid adsorbent. The mycotoxins are retained on the adsorbent while interfering compounds are washed away. The mycotoxins are then eluted with a small volume of a strong solvent.
-
Immunoaffinity Columns (IACs): These columns contain antibodies that are highly specific for the target mycotoxin(s). This high specificity results in very clean extracts and is particularly useful for trace-level analysis.
-
Dispersive Solid-Phase Extraction (d-SPE): This is often used as a clean-up step in the QuEChERS method. A sorbent is added directly to the sample extract to bind and remove interfering substances.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the most common technique for the analysis of ochratoxins.
-
HPLC with Fluorescence Detection (HPLC-FLD): Ochratoxins are naturally fluorescent, making HPLC-FLD a highly sensitive and selective method for their detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for mycotoxin analysis. It offers exceptional sensitivity and selectivity, allowing for the simultaneous detection and quantification of multiple mycotoxins in a single run. The high specificity of LC-MS/MS is particularly advantageous for distinguishing between isomers like OTB and its epimer, provided that chromatographic separation is achieved and specific mass transitions are monitored.
Caption: General Workflow for the Analysis of Ochratoxin B in Food Matrices.
Experimental Protocol: A Generic LC-MS/MS Method
The following is a generalized protocol for the analysis of OTB in a cereal matrix. This method would need to be validated for the specific matrix and analyte of interest.
1. Sample Preparation and Extraction: a. Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile/water (80:20, v/v) extraction solvent. c. Shake vigorously for 30 minutes on a mechanical shaker. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.
2. Clean-up (using SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load 5 mL of the sample extract onto the cartridge. c. Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the ochratoxins with 5 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the initial mobile phase.
3. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). c. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. g. Detection: Monitor at least two specific multiple reaction monitoring (MRM) transitions for OTB and any available standard for 3-epi-OTB.
Toxicity and Risk Assessment
Ochratoxin B is generally considered to be less toxic than Ochratoxin A.[3] Studies have shown that OTB is less potent in inducing nephrotoxicity and is not genotoxic.[8] However, it does exhibit cytotoxicity and can inhibit cell proliferation.[8] The reduced toxicity is often attributed to the absence of the chlorine atom, which is thought to play a role in the toxic mechanism of OTA.
The toxicity of 3-epi-Ochratoxin B has not been specifically studied. However, research on the epimer of OTA (3S-OTA) has shown that it is less toxic than OTA.[9] It is plausible that 3-epi-Ochratoxin B would also be less toxic than OTB, but this requires experimental verification.
A significant knowledge gap exists regarding the potential for synergistic or additive toxic effects when OTB and OTA occur together, which is a common scenario. Further research is needed to fully understand the risks associated with combined exposure to these mycotoxins.
Challenges and Future Perspectives
The primary challenge in the study of 3-epi-Ochratoxin B is the lack of information on its natural occurrence and the unavailability of certified reference materials.[12][13][14][15] This hinders the development and validation of analytical methods and prevents a thorough toxicological evaluation.
Future research should focus on:
-
Investigating the formation of 3-epi-Ochratoxin B: Studies are needed to determine if this epimer is formed naturally by fungi or as a result of food processing conditions, such as heating or changes in pH.[16][17][18][19]
-
Synthesis and characterization of 3-epi-Ochratoxin B: The availability of a pure analytical standard is a prerequisite for any further research.
-
Development of analytical methods: Once a standard is available, sensitive and selective analytical methods for its detection in food can be developed and validated.
-
Toxicological studies: The toxicity of 3-epi-Ochratoxin B needs to be assessed to understand the potential risk to human health.
-
Surveys of food commodities: Widespread monitoring of food and feed for the presence of 3-epi-Ochratoxin B is necessary to determine the extent of contamination and human exposure.
Conclusion
Ochratoxin B is a mycotoxin that warrants continued attention due to its co-occurrence with Ochratoxin A and its inherent, albeit lower, toxicity. While the natural occurrence of its epimer, 3-epi-Ochratoxin B, in food matrices remains unconfirmed, the potential for its formation and the analytical challenges it presents highlight an important area for future research. A deeper understanding of the complete profile of ochratoxin contamination, including all relevant isomers, is crucial for a comprehensive risk assessment and for ensuring the safety of our food supply. The methodologies and insights presented in this guide provide a foundation for researchers and professionals working to address this evolving challenge in food safety.
References
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Reduction of ochratoxin A toxicity by heat-induced epimerization. In vitro effects of ochratoxins on embryonic chick meningeal and other cell cultures. PubMed. [Link]
-
Mycotoxins. World Health Organization (WHO). [Link]
-
Mycotoxins in Ready-to-Eat Foods: Regulatory Challenges and Modern Detection Methods. MDPI. [Link]
-
Ochratoxin B | C20H19NO6 | CID 20966. PubChem. [Link]
-
Biochemical Characterization of Ochratoxin A-Producing Strains of the Genus Penicillium. American Society for Microbiology. [Link]
-
An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. PMC. [Link]
-
Stability of mycotoxins during food processing. Foodcare. [Link]
-
Mycotoxin Reference Materials. Romer Labs. [Link]
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3-epi-Ochratoxin A-D5 | CAS 1177316-02-7. Veeprho. [Link]
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Mycotoxin Standards - Food & Feed Analysis. R-Biopharm AG. [Link]
-
Ochratoxin A in Food. Centre for Food Safety, Hong Kong. [Link]
-
mycotoxin standards. DSP-Systems. [Link]
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Mycotoxins. Food Standards Agency. [Link]
-
Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. ResearchGate. [Link]
-
Comparative Ochratoxin Toxicity: A Review of the Available Data. PMC. [Link]
-
Impact of food processing and detoxification treatments on mycotoxin contamination. PMC. [Link]
-
Thermal stability of aflatoxin B1 and ochratoxin A. ResearchGate. [Link]
-
Practical Strategies to Reduce Ochratoxin A in Foods. MDPI. [Link]
-
Practical Strategies to Reduce Ochratoxin A in Foods. PMC. [Link]
-
Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. Unisalento. [Link]
-
Identification of Ochratoxin A Producing Fungi Associated with Fresh and Dry Liquorice. PLOS ONE. [Link]
-
Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. MDPI. [Link]
-
Synthesis of 3-epi-Hypatulin B Featuring a Late-Stage Photo-Oxidation in Flow. ChemRxiv. [Link]
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An In-depth Technical Guide to the Stereoisomer Identification of 3-epi-Ochratoxin B
Introduction: The Chirality Challenge of Ochratoxin B and the Significance of 3-epi-Ochratoxin B
Ochratoxin B (OTB) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is the non-chlorinated analogue of the more notorious Ochratoxin A (OTA). While generally considered less toxic than OTA, the presence of OTB in food and feed is a growing concern. The toxicity of these compounds is intrinsically linked to their three-dimensional structure. Natural OTB possesses a (3R) configuration in its dihydroisocoumarin moiety. However, processing and environmental factors can lead to the formation of its diastereomer, 3-epi-Ochratoxin B, which has the (3S) configuration. This seemingly minor change in stereochemistry can have a significant impact on the molecule's biological activity and toxicity. Therefore, the ability to accurately identify and differentiate between these two stereoisomers is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth technical overview of the state-of-the-art methodologies for the stereoisomer identification of 3-epi-Ochratoxin B.
The Structural Basis of Stereoisomerism in Ochratoxin B
Ochratoxin B is comprised of a dihydroisocoumarin core linked via an amide bond to L-phenylalanine. The chiral center at the C3 position of the dihydroisocoumarin ring gives rise to two possible stereoisomers: (3R)-Ochratoxin B and (3S)-Ochratoxin B (3-epi-Ochratoxin B).
Caption: Chemical structures of (3R)-Ochratoxin B and its C3 epimer, 3-epi-Ochratoxin B.
Chiral High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation
The separation of stereoisomers is a critical first step in their identification. Due to their identical mass and similar physicochemical properties, this requires specialized chromatographic techniques. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most powerful and widely used method for this purpose.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including ochratoxins. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two epimers.
Caption: Workflow for the chiral HPLC separation of Ochratoxin B stereoisomers.
Detailed Experimental Protocol for Chiral HPLC Separation
This protocol is based on established methods for the separation of ochratoxin diastereomers and related chiral compounds.
1. Sample Preparation:
-
Extraction: For solid samples (e.g., food matrices), extract with a suitable solvent such as acetonitrile/water (80:20, v/v) or methanol/water.
-
Clean-up: Use immunoaffinity columns (IAC) specific for ochratoxins to remove matrix interferences. Alternatively, solid-phase extraction (SPE) with a C18 or polymeric sorbent can be employed.
-
Final Solution: Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Lux® Cellulose-1 or Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Normal Phase: n-Hexane/2-Propanol (gradient or isocratic) with 0.1% trifluoroacetic acid (TFA) Reversed Phase: Acetonitrile/Water or Methanol/Water with 0.1% formic acid or acetic acid |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | Fluorescence (Excitation: ~333 nm, Emission: ~460 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10 - 20 µL |
3. Method Validation:
-
System Suitability: Inject a standard mixture of (3R)-OTB and 3-epi-OTB to ensure adequate resolution (Rs > 1.5).
-
Linearity: Establish a calibration curve with at least five concentration levels.
-
Accuracy and Precision: Perform recovery studies by spiking blank matrix with known concentrations of the analytes.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
While HPLC provides separation, NMR spectroscopy is the gold standard for the definitive structural elucidation and stereochemical assignment of molecules. By analyzing the chemical shifts and coupling constants of specific protons and carbons, the relative stereochemistry at the C3 position can be determined.
Key NMR Observables for Stereochemical Assignment
The spatial orientation of the methyl group at C3 and the proton at C4 will result in distinct differences in the ¹H and ¹³C NMR spectra of the two epimers.
-
¹H NMR: The coupling constant (J) between the proton at C3 and the two protons at C4 will differ due to the dihedral angle dependence described by the Karplus equation. Additionally, the chemical shifts of the C3-methyl group and the C4 protons will be sensitive to their stereochemical environment.
-
¹³C NMR: The chemical shifts of C3, C4, and the C3-methyl carbon will be different for the two epimers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can reveal through-space interactions between protons. A NOE between the C3-methyl protons and one of the C4 protons can provide definitive proof of their relative stereochemistry.
Caption: Logica
Is 3-epi-Ochratoxin B toxic to human cells?
Executive Summary
Yes, 3-epi-Ochratoxin B is likely cytotoxic to human cells, though significantly less potent than Ochratoxin A (OTA). [1]
Based on structure-activity relationship (SAR) data derived from Ochratoxin A and Ochratoxin B (OTB) stereoisomers, 3-epi-Ochratoxin B (the (3S)-diastereomer of OTB) retains the core pharmacophore required for inhibition of protein synthesis and mitochondrial dysfunction. However, it lacks the C5-chlorine atom critical for high-affinity genotoxicity and long plasma half-life.
Current toxicological models predict:
-
Cytotoxicity: Moderate. Comparable to or slightly lower than OTB (IC50 in the micromolar range, e.g., 50–100 µM in HK-2 cells).
-
Genotoxicity: Negligible.[1] Like OTB, it lacks the chlorine atom necessary for oxidative DNA adduct formation.
-
Mechanism: Primarily inhibition of phenylalanine-tRNA synthetase (PheRS) and induction of oxidative stress, rather than direct DNA alkylation.
Part 1: Chemical Identity & Structural Logic
To evaluate toxicity without direct clinical data, we must deconstruct the molecule against known toxicophores.
The Molecule: 3-epi-Ochratoxin B
-
Parent Structure: Ochratoxin B (OTB), the non-chlorinated analog of OTA.[2]
-
Stereochemistry: "3-epi" denotes an inversion of configuration at the C3 position of the dihydroisocoumarin ring.
-
Natural OTB: (3R)-isocoumarin moiety linked to L-phenylalanine.
-
3-epi-OTB: (3S)-isocoumarin moiety linked to L-phenylalanine.
-
-
Distinction from Thermal Isomers: It is crucial not to confuse "3-epi" with the "thermal isomer" often found in processed coffee (2'R-OTB), which involves inversion of the phenylalanine stereocenter.
Structure-Activity Relationship (SAR) Analysis
The toxicity of ochratoxins is governed by three structural features. The table below summarizes how 3-epi-OTB performs against these criteria.
| Structural Feature | Role in Toxicity (OTA Baseline) | Status in 3-epi-OTB | Predicted Impact |
| C5-Chlorine Atom | Critical for high acidity (pKa dissociation), strong albumin binding, and direct genotoxicity (DNA adducts). | Absent | Significantly Reduced Toxicity. Loss of genotoxic potential; faster elimination.[1] |
| Phenylalanine Moiety | Essential for uptake (OAT transporters) and inhibition of PheRS (protein synthesis). L-configuration is vital. | Present (L-Phe) | Retained Cytotoxicity. The molecule can still enter cells and inhibit protein synthesis. |
| C3-Stereochemistry | Influences fit into the PheRS binding pocket. Natural is (3R). | Inverted (3S) | Minor Impact. Studies on OTA isomers indicate the C3 position is less critical for cytotoxicity than the Phenylalanine configuration. |
Expert Insight: Research by Cramer et al. (2010) on OTA stereoisomers demonstrated that the L-configuration of phenylalanine is the primary driver of cytotoxicity. The inversion of the C3 isocoumarin center (3-epi-OTA) resulted in only a marginal reduction in cytotoxicity compared to the inversion of phenylalanine (2'R-OTA). Therefore, 3-epi-OTB is expected to behave similarly to OTB.
Part 2: Visualizing the Toxicity Landscape
The following diagram maps the structural modifications from the highly toxic OTA to the moderately toxic 3-epi-OTB.
Figure 1: Comparative toxicity flow. Red indicates high danger; Yellow indicates moderate cytotoxicity; Green indicates low toxicity. 3-epi-OTB falls in the yellow zone.
Part 3: Experimental Guide for Toxicity Assessment
Since specific safety data sheets (SDS) for 3-epi-OTB are rare, researchers must validate its toxicity de novo. Below is a self-validating protocol designed for high-sensitivity detection of ochratoxin-mediated cell death.
Phase 1: Synthesis & Purity Verification
-
Objective: Ensure the observed toxicity comes from 3-epi-OTB, not OTA contamination.
-
Method: If not commercially available, 3-epi-OTB can be synthesized via coupling of (3S)-dihydroisocoumarin acid with L-phenylalanine.
-
Quality Control (Critical):
-
Chiral HPLC: Use a chiral column (e.g., Chiralpak) to separate 3-epi-OTB from OTB (3R).
-
Mass Spec: Confirm absence of chlorinated species (m/z 403 for OTA vs 369 for OTB).
-
Phase 2: High-Content Cytotoxicity Profiling
Cell Model: Human Kidney 2 (HK-2) cells. Rationale: The kidney is the primary target organ for ochratoxins (nephrotoxicity).[3]
Protocol Workflow:
-
Seeding: Seed HK-2 cells at 10,000 cells/well in 96-well plates. Adhere for 24h.
-
Dosing: Treat with 3-epi-OTB (0, 1, 10, 50, 100 µM).
-
Positive Control: OTA (10 µM) – Expect ~50% viability loss.
-
Comparator: OTB (10–100 µM).
-
-
Assay 1: Metabolic Activity (CCK-8/MTT):
-
Incubate 48h. Add reagent. Read Absorbance at 450nm.
-
Hypothesis: 3-epi-OTB will show a dose-dependent decrease, with an IC50 > 50 µM.
-
-
Assay 2: Oxidative Stress (DCFH-DA):
-
Stain with DCFH-DA (10 µM) for 30 min.
-
Measure fluorescence (Ex/Em: 485/535 nm).
-
Causality: OTB analogs induce ROS even without the chlorine atom.
-
Phase 3: Mechanistic Confirmation (Protein Synthesis)
-
Why? The primary mechanism of OTB toxicity is competitive inhibition of Phenylalanine-tRNA Synthetase.
-
Experiment: Phenylalanine rescue assay.
-
Co-treat cells with 3-epi-OTB (IC50 dose) + Excess L-Phenylalanine (1 mM).
-
Result Interpretation: If cytotoxicity is reversed by Phe supplementation, the mechanism is specific PheRS inhibition. If not, it is non-specific necrosis.
-
Part 4: Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating 3-epi-OTB toxicity in a research setting.
References
-
Cramer, B., et al. (2010). "Total synthesis and cytotoxicity evaluation of all ochratoxin A stereoisomers." Bioorganic & Medicinal Chemistry, 18(1), 343-347. Link
- Key Finding: Established that C3-epimerization has a lower impact on cytotoxicity than Phenylalanine-inversion.
-
Mantle, P. G., et al. (2005). "Biotransformation and nephrotoxicity of ochratoxin B in rats." Toxicology and Applied Pharmacology, 206(3), 334-342. Link
- Key Finding: Confirmed OTB is cytotoxic to renal cells (LLC-PK1) but lacks tissue retention compared to OTA.
-
Heussner, A. H., & Bingle, L. E. (2015). "Comparative Ochratoxin Toxicity: A Review of the Available Data." Toxins, 7(10), 4253–4282. Link
-
Key Finding: Comprehensive review of OTB vs OTA toxicity profiles.[4]
-
-
PubChem Compound Summary. (2024). "3-epi-Ochratoxin A." National Center for Biotechnology Information. Link
- Key Finding: Structural confirm
Sources
- 1. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfs.gov.hk [cfs.gov.hk]
- 4. Biotransformation and nephrotoxicity of ochratoxin B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Resolution HPLC Separation of Ochratoxin B and its Photo-Isomers: A Comprehensive Protocol
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Ochratoxin B (OTB) , with specific emphasis on resolving it from its structural analog Ochratoxin A (OTA) and its common photo-isomers . Unlike standard protocols that focus solely on OTA, this guide addresses the unique retention behavior of the non-chlorinated OTB molecule and the critical "ghost peak" phenomenon caused by photo-isomerization during analysis.
Introduction & Chemical Context
Ochratoxin B (OTB) is the non-chlorinated analog of the nephrotoxic mycotoxin Ochratoxin A (OTA). While OTB is generally considered less toxic than OTA, it frequently co-occurs in cereal and wine matrices. Accurate separation is critical for two reasons:
-
Cross-Reactivity: OTB can interfere with OTA quantification if not chromatographically resolved, leading to false positives in regulatory compliance.
-
Isomerization Artifacts: Both OTA and OTB are light-sensitive. Exposure to white light causes the formation of the (4R)- and (4S)-isomers (often called "photo-isomers") at the C4 position of the isocoumarin ring. These isomers elute close to the parent peak, often appearing as unresolved shoulders or split peaks that compromise integration accuracy.
The Separation Challenge
OTB is more polar than OTA due to the absence of the chlorine atom. Standard C18 methods optimized for OTA often elute OTB too early, near the solvent front or matrix interferences. Furthermore, the separation of the threo- and erythro- diastereomers (often present in synthetic standards) requires high stereoselectivity.
Methodological Principles
To ensure scientific integrity and reproducibility, this protocol relies on three mechanistic pillars:
-
Stationary Phase Selectivity (Phenyl-Hexyl vs. C18): While C18 is standard, this protocol recommends a Phenyl-Hexyl phase. The pi-pi interactions between the phenyl ring of the stationary phase and the aromatic isocoumarin system of the ochratoxins provide superior selectivity for separating the dechlorinated OTB from matrix interferences and its own isomers compared to hydrophobic interaction alone.
-
pH-Controlled Retention: Ochratoxins are weak acids (carboxylic acid moiety). The mobile phase must be acidified (pH < 3.0) to suppress ionization. This keeps the molecule in its neutral, hydrophobic form, increasing retention on the column and sharpening peak shape.
-
Fluorescence Specificity: OTB exhibits natural fluorescence. Excitation at 333 nm and Emission at 460 nm provides high sensitivity (LOD < 0.1 µg/kg) without the need for derivatization, unlike Aflatoxins.
Experimental Protocol
Reagents and Standards[1][2][3][4][5][6]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.[1]
-
Acidifier: Glacial Acetic Acid (99.9%).
-
Water: Milli-Q or equivalent (18.2 MΩ·cm).
-
Standards: Certified reference materials for Ochratoxin A and B (e.g., from Sigma-Aldrich or Biopure).
-
Critical Step: Dissolve standards in Toluene-Acetic Acid (99:1) for stability, then dilute in mobile phase immediately prior to injection.
-
Sample Preparation (Immunoaffinity Clean-up)[3][6]
-
Extraction: Homogenize 10g sample with 40mL ACN:Water (60:40 v/v).
-
Dilution: Dilute 4mL of extract with 44mL PBS (Phosphate Buffered Saline) to reduce solvent strength <5% to prevent antibody denaturation.
-
Loading: Pass diluted extract through an Ochratoxin-specific Immunoaffinity Column (IAC) at 1 drop/sec.
-
Washing: Wash with 10mL PBS followed by 10mL water.
-
Elution: Elute toxins with 1.5mL Methanol (acidified with 0.5% acetic acid).
-
Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 500µL Mobile Phase A.
HPLC Instrumentation & Conditions[6]
| Parameter | Specification | Rationale |
| Column | Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) | Enhanced aromatic selectivity for isomer resolution. |
| Mobile Phase A | Water + 1.0% Acetic Acid | High acid content ensures suppression of carboxylic ionization. |
| Mobile Phase B | Acetonitrile + 1.0% Acetic Acid | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 45°C | Higher temp reduces viscosity and improves mass transfer for sharper peaks. |
| Injection Vol. | 20 - 50 µL | Dependent on sensitivity requirements. |
| Detection | FLD: Ex 333 nm / Em 460 nm | Specific for the isocoumarin fluorophore. |
Gradient Program
Note: Isocratic methods often fail to separate OTB isomers from matrix. A gradient is required.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 55 | 45 | Initial equilibration |
| 7.0 | 40 | 60 | Linear gradient to elute OTB and OTA |
| 9.0 | 0 | 100 | Wash step (remove late eluters) |
| 11.0 | 0 | 100 | Hold wash |
| 11.1 | 55 | 45 | Return to initial |
| 15.0 | 55 | 45 | Re-equilibration |
Results & Discussion
Chromatographic Logic
Under these conditions, Ochratoxin B elutes beforeOchratoxin A due to higher polarity (RT ~5.5 min vs ~7.2 min).
Isomer Identification: If the sample was exposed to light, a small "shoulder" or distinct peak will appear immediately preceding the main OTB peak. This is the (4R)-OTB photo-isomer.
-
Validation: To confirm, intentionally expose a standard vial to UV light for 30 minutes and re-inject. The "isomer" peak area will increase while the parent OTB peak decreases.
Performance Metrics (Typical)
-
Resolution (Rs): > 2.5 between OTB and OTA.
-
LOD: 0.05 µg/kg (matrix dependent).
-
Linearity (R²): > 0.999 (0.1 – 100 ng/mL).
Visualization of Workflow
Caption: Figure 1. End-to-end analytical workflow for Ochratoxin B determination, highlighting the critical Immunoaffinity Column (IAC) clean-up step required to remove matrix interferences before Phenyl-Hexyl separation.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Photo-isomerization | CRITICAL: Use amber glassware for all prep steps. Avoid direct sunlight in the lab. |
| Broad Tailing | pH > 3.0 | Ensure acetic acid concentration is accurate. The carboxylic acid moiety must be protonated. |
| Ghost Peaks | Carryover | OTB sticks to stainless steel. Use a needle wash of 50:50 ACN:Water + 1% Formic Acid. |
| Low Recovery | IAC overload | Do not exceed 5% organic solvent when loading the IAC. High ACN denatures the antibodies. |
References
-
MDPI (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Available at: [Link][2][3]
-
Shimadzu Application News. Quantitation of Aflatoxins and Ochratoxin A in Cannabis by LC-FLD. Available at: [Link]
-
Knauer. Mycotoxin Detection in Cannabis Using HPLC-FLD. Available at: [Link]
Sources
Topic: Preparation of 3-epi-Ochratoxin B Standard Solutions for Analytical Quantification
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide for the accurate and safe preparation of 3-epi-Ochratoxin B (3-epi-OTB) standard solutions. Ochratoxin B (OTB) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, and its stereoisomers, such as 3-epi-OTB, are of significant analytical interest for ensuring specificity in chromatographic methods.[1][2] The accuracy of any mycotoxin quantification is fundamentally dependent on the integrity of the calibration standards.[3] This guide details the essential chemical properties of 3-epi-OTB, critical safety and handling procedures, a step-by-step protocol for preparing a primary stock solution, and a workflow for creating serial dilutions for a calibration curve. It is intended for researchers, analytical scientists, and professionals in drug development and food safety who require reliable and reproducible quantification of this mycotoxin.
Introduction and Scientific Background
Ochratoxin B is the non-chlorinated analogue of the more widely studied Ochratoxin A (OTA).[1] While generally considered less toxic than OTA, its co-occurrence necessitates its inclusion in multi-analyte analytical methods.[2][4] 3-epi-Ochratoxin B is a diastereomer of Ochratoxin B, differing in the stereochemical configuration at the C-3 position of the dihydroisocoumarin moiety. In analytical chemistry, particularly when using stereoselective chromatographic columns or advanced mass spectrometry, the ability to resolve and accurately quantify such epimers is crucial for toxicological assessments and regulatory compliance.
The preparation of analytical standards is the cornerstone of quantitative analysis. Errors in this initial stage, whether from improper handling, incorrect solvent choice, or inaccurate concentration determination, will propagate throughout the entire analytical workflow, rendering final results unreliable. This protocol is designed as a self-validating system, incorporating a critical UV-Vis spectrophotometry step to verify the concentration of the primary stock solution, thereby ensuring the trustworthiness of all subsequent working standards.
Chemical Properties and Characterization
As an epimer of Ochratoxin B, 3-epi-Ochratoxin B shares the same molecular formula and mass. Its physical and chemical properties are inferred from its parent compound, OTB, and related ochratoxins.
| Property | Value / Description | Source(s) |
| Chemical Name | (2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | Inferred from OTB IUPAC name[2] |
| CAS Number | Data not readily available. (Ochratoxin B CAS: 4825-86-9) | [1][5] |
| Molecular Formula | C₂₀H₁₉NO₆ | [2][5] |
| Molecular Weight | 369.37 g/mol | [2][5] |
| Appearance | Likely a pale yellow or off-white solid. | [1] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, DMSO, and chloroform; limited solubility in water. | [1][6] |
Note: Specific experimental data for 3-epi-Ochratoxin B is limited. The properties listed are based on the well-characterized Ochratoxin B.
Critical Safety and Handling of Mycotoxin Standards
Mycotoxins are potent toxins and must be handled with extreme care to prevent exposure through inhalation, ingestion, or dermal contact.[7] Adherence to strict safety protocols is mandatory.
-
Designated Work Area: All work with mycotoxin standards, especially neat (solid) material, should be conducted in a designated area, such as a certified chemical fume hood or a glove box, separate from the main analytical laboratory.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side shields. When handling the dry powder, a respirator mask should be used to prevent inhalation.[7]
-
Handling Dry Material: Avoid weighing and transferring dry mycotoxin powder whenever possible due to the risk of aerosolization from electrostatic forces.[7] If purchased as a solid, the entire vial's contents should be dissolved at once to create a primary stock solution.
-
Decontamination: All surfaces and glassware should be decontaminated after use. A common method is to rinse with a solution of sodium hypochlorite (bleach, >5% active chlorine) followed by water and an appropriate solvent rinse.
-
Waste Disposal: All mycotoxin-contaminated waste, including pipette tips, vials, and solvents, must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[8]
Protocol: Preparation of Primary Stock Solution (100 µg/mL)
This protocol describes the preparation of a concentrated primary stock solution from a commercially available solid standard (e.g., 1 mg). The key to accuracy is the gravimetric preparation followed by spectrophotometric verification.
4.1. Materials and Reagents
-
3-epi-Ochratoxin B standard (solid, e.g., 1 mg vial)
-
Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (Class A, glass, various sizes, e.g., 10 mL, 50 mL)
-
Amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance (if weighing is required)
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
UV-Vis Spectrophotometer and quartz cuvettes
4.2. Step-by-Step Methodology
-
Standard Equilibration: Allow the vial containing the neat 3-epi-Ochratoxin B standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Initial Dissolution: Carefully open the vial inside a chemical fume hood. Using a calibrated pipette, add exactly 10.0 mL of acetonitrile directly to the vial containing the 1 mg of standard. This creates a nominal concentration of 100 µg/mL.
-
Complete Solubilization: Tightly cap the vial and vortex vigorously for at least 2 minutes to ensure the entire solid is dissolved. Visually inspect the solution against a light source to confirm that no particulate matter remains.
-
Transfer and Storage: Transfer the resulting primary stock solution to a clean, amber glass vial. Seal tightly with a PTFE-lined cap, label clearly (e.g., "3-epi-OTB Primary Stock, 100 µg/mL, [Date], [Initials]"), and wrap the cap/vial junction with parafilm to prevent solvent evaporation.
-
Initial Storage: Store the primary stock solution at ≤ -18°C in a dark environment.[9][10]
4.3. Concentration Verification (Trustworthiness Check)
The nominal concentration must be verified. This is achieved by measuring the solution's absorbance at a specific wavelength.
-
Prepare a Dilution for Spectroscopy: Accurately dilute a portion of the primary stock solution with acetonitrile to a concentration suitable for UV analysis (typically aiming for an absorbance between 0.4 and 0.8 AU). For example, a 1:10 dilution (1 mL of stock + 9 mL of acetonitrile) to a nominal concentration of 10 µg/mL is a good starting point.
-
Spectrophotometer Setup: Calibrate the spectrophotometer using acetonitrile as the reference blank.
-
Measure Absorbance: Record the UV spectrum from 200-400 nm and measure the absorbance at the maximum wavelength (λ-max). For Ochratoxin B in benzene/acetic acid, the λ-max is approximately 320 nm.[11] This may vary slightly depending on the solvent and the specific epimer.
-
Calculate Actual Concentration: Use the Beer-Lambert law to determine the precise concentration:
Concentration (µg/mL) = (A × MW × 1000) / (ε × d)
Where:
-
A = Measured absorbance at λ-max
-
ε = Molar extinction coefficient. Crucial Note: The molar absorptivity for 3-epi-OTB is not published. As a scientifically necessary approximation, the value for Ochratoxin B (ε ≈ 6,000 L·mol⁻¹·cm⁻¹) can be used, but this assumption must be documented.[11]
-
d = Path length of the cuvette (typically 1 cm)
-
1000 = Conversion factor (g to mg, L to mL)
-
-
Adjust and Document: If the calculated concentration differs from the nominal concentration, the calculated value should be used to label the primary stock vial. This verified concentration is the basis for all subsequent dilutions.
Protocol: Preparation of Working Standard Solutions (Serial Dilution)
Working standards are prepared by serially diluting the verified primary stock solution to create a set of calibrators for generating a calibration curve.
5.1. Workflow for Serial Dilution
The following diagram illustrates the preparation of a 5-point calibration curve from a 1 µg/mL (1000 ng/mL) intermediate stock.
Caption: Workflow for preparing working standards via serial dilution.
5.2. Step-by-Step Methodology
-
Prepare Intermediate Stock (1 µg/mL): Allow the primary stock solution to warm to room temperature. Transfer 100 µL of the 100 µg/mL primary stock into a 10 mL volumetric flask. Dilute to the mark with acetonitrile. This creates a 1 µg/mL (1000 ng/mL) intermediate solution. Mix thoroughly.
-
Prepare Working Standards: Label five clean, amber vials (Cal 1 to Cal 5). Prepare the calibrants as described in the table below, ensuring to use a clean pipette tip for each transfer and to vortex each solution after dilution.[12][13]
| Calibrant | Target Concentration (ng/mL) | Preparation Instructions |
| Cal 5 | 100 | 1 mL of 1000 ng/mL Intermediate Stock + 9 mL Acetonitrile |
| Cal 4 | 50 | 5 mL of Cal 5 (100 ng/mL) + 5 mL Acetonitrile |
| Cal 3 | 25 | 5 mL of Cal 4 (50 ng/mL) + 5 mL Acetonitrile |
| Cal 2 | 10 | 2 mL of Cal 3 (25 ng/mL) + 3 mL Acetonitrile |
| Cal 1 | 5 | 5 mL of Cal 2 (10 ng/mL) + 5 mL Acetonitrile |
-
Storage: Working standards should be prepared fresh if possible. If stored, they should be kept at 2-8°C for short-term use (up to one week) or at ≤ -18°C for longer periods.[9] Always allow standards to reach ambient temperature before use.
Stability and Storage Recommendations
The stability of mycotoxin standard solutions is critical for long-term analytical accuracy.
| Solution Type | Storage Temperature | Duration | Key Considerations |
| Neat Solid | ≤ -18°C | >2 years | Store in original vial, protected from light and moisture. |
| Primary Stock | ≤ -18°C | ~12-14 months[9] | Store in amber glass with PTFE-lined caps. Re-verify concentration every 6 months. |
| Working Standards | 2-8°C | Up to 1 week | Prepare fresh for highest accuracy. Protect from light. |
| Working Standards | ≤ -18°C | Up to 3 months | Avoid repeated freeze-thaw cycles. Aliquot if necessary. |
Ochratoxins are known to be sensitive to light, and stability can be matrix-dependent.[14][15] Storing solutions in amber vials and minimizing their exposure to ambient light is essential.
References
-
Veeprho. (n.d.). 3-epi-Ochratoxin A-D5 | CAS 1177316-02-7. Retrieved from [Link]
-
Food Safety and Standards Authority of India (FSSAI). (2020). Manual of Methods of Analysis of Foods: Mycotoxins. Retrieved from [Link]
-
AA Blocks. (n.d.). 3-epi-Ochratoxin A-d5 | 1177316-02-7. Retrieved from [Link]
-
Veeprho. (n.d.). Ochratoxin B | CAS 4825-86-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-epi-Ochratoxin A. PubChem Compound Database. Retrieved from [Link]
-
Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins (Basel), 12(2), 93. Retrieved from [Link]
-
Pribolab. (n.d.). HWMSS1057:3-Epi-Ochratoxin. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
Joint Educational Initiatives-Technologists' Affairs. (2021). How to do Serial Dilutions. Retrieved from [Link]
-
Food Standards Agency. (2018). Mycotoxins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ochratoxin B. PubChem Compound Database. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2023). Mycotoxin Handbook. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (2025). CP 7307.001, Mycotoxins in Domestic and Imported Human Foods. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Preparation of Mycotoxin Standards. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (n.d.). Overview of analytical methods for mycotoxin contamination in maize and peanuts. Retrieved from [Link]
-
Pfohl-Leszkowicz, A., et al. (2015). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins (Basel), 7(8), 3056-3074. Retrieved from [Link]
-
R-Biopharm Rhône. (2024). Understanding mycotoxins: their impact, importance of testing, and regulatory landscape. Retrieved from [Link]
-
Koirala, P. (2013). Heat Stability of Ochratoxin A. University of Idaho. Retrieved from [Link]
-
Henrik's Lab. (2023, January 2). How to prepare a Serial Dilution [Video]. YouTube. Retrieved from [Link]
-
Ahmad, A., et al. (2025). Decontamination of ochratoxin A in food: emerging strategies and safety perspectives. Journal of Applied Microbiology. Retrieved from [Link]
-
Bureau International des Poids et Mesures (BIPM). (2021). Purity Evaluation Guideline: Aflatoxin B1. Retrieved from [Link]
-
American Society for Microbiology (ASM). (2005). Serial Dilution Protocols. Retrieved from [Link]
-
Meulenberg, E. (2012). Chemical structure of ochratoxin B. ResearchGate. Retrieved from [Link]
-
Norm Analitik Sistemler. (n.d.). Ochratoxin ELISA Kit. Retrieved from [Link]
-
R-Biopharm. (n.d.). OCHRASTANDARD Liquid standard. Retrieved from [Link]
-
Chen, Y., et al. (2018). A Review of Current Methods for Analysis of Mycotoxins in Herbal Medicines. Toxins (Basel), 10(1), 26. Retrieved from [Link]
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- 1. usbio.net [usbio.net]
- 2. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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- 14. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 15. academic.oup.com [academic.oup.com]
Advanced Protocol: Fluorescence Detection & Chromatographic Separation of epi-Ochratoxin Isomers
Topic: Fluorescence detection settings for epi-Ochratoxin isomers Content Type: Detailed Application Note and Protocol
Executive Summary
Ochratoxin A (OTA) is a potent nephrotoxic and carcinogenic mycotoxin ubiquitously found in cereals, coffee, and wine.[1] During thermal processing (e.g., coffee roasting) or light exposure, OTA undergoes isomerization to form 2'R-ochratoxin A , commonly referred to as epi-Ochratoxin A (epi-OTA) .[2]
Critical Distinction: While epi-OTA is structurally similar to OTA, it is significantly less toxic.[2] Standard analytical methods often fail to resolve these two isomers, leading to co-elution and a consequent overestimation of toxicity in the sample. This guide provides a definitive protocol for the fluorescence detection and chromatographic separation of epi-OTA from OTA, ensuring accurate toxicological assessment.
Scientific Mechanism & Technical Grounding
Structural Isomerization
OTA consists of a dihydroisocoumarin moiety linked to L-phenylalanine.[2][3] The isomerization occurs at the C3 position of the phenylalanine moiety, converting the naturally occurring (3R)-isomer (OTA) into the (3S)-isomer (epi-OTA).
-
OTA: (3R)-N-[(5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl]-L-phenylalanine.[2]
-
epi-OTA: (3S)-diastereomer (often denoted as 2'R-OTA in older literature).[2]
Fluorescence Principles
Both isomers share the same fluorophore (the chlorinated isocoumarin ring). Consequently, their fluorescence excitation and emission spectra are nearly identical.
-
Acidic Conditions (Standard): The phenolic group is protonated.
-
Alkaline Conditions: The phenolic group deprotonates (phenolate ion), causing a bathochromic shift and fluorescence enhancement.
-
Excitation Max: 380 nm
-
Emission Max: 440–450 nm
-
The "Why" behind the Protocol: Since spectral differentiation is negligible, chromatographic resolution is the only reliable method for quantification. We utilize the difference in polarity—epi-OTA is slightly more polar/less hydrophobic due to the spatial orientation of the phenylalanine group, causing it to elute before OTA on reverse-phase C18 columns.
Workflow Visualization
Figure 1: Analytical workflow for the separation and detection of OTA and epi-OTA. Note the critical separation stage occurring prior to fluorescence detection.
Detailed Experimental Protocols
Standard Preparation (In-Situ Synthesis)
Commercially available epi-OTA standards are rare.[2] This self-validating step allows you to generate a qualitative marker for retention time confirmation.
Objective: Create a reference mixture containing both OTA and epi-OTA.
-
Stock Solution: Prepare a 10 µg/mL standard solution of authentic Ochratoxin A in methanol.
-
Thermal Isomerization: Transfer 1 mL of the stock solution into a sealed amber glass vial.
-
Heating: Heat the vial at 200°C for 20 minutes (or autoclave at 121°C for 60 minutes for partial conversion).
-
Verification: This solution now serves as your "System Suitability Standard." It must show two distinct peaks: the parent OTA and the new, earlier-eluting epi-OTA peak.[2]
HPLC-FLD Instrumentation Settings
Hardware Requirements:
-
Pump: Quaternary or Binary gradient pump (low pulsation required for high S/N ratio).
-
Detector: Fluorescence Detector (FLD) with a flow cell volume < 12 µL to minimize band broadening.
-
Column: C18 Reverse Phase (End-capped).
-
Recommended: 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).[2] Shorter columns (150 mm) may be used if resolution > 1.5 is maintained.
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile : Water : Acetic Acid (49.5 : 49.5 : 1.0 v/v/v) | Acidic pH (~3.0) is non-negotiable.[2] It suppresses the ionization of the carboxylic acid, ensuring the analyte remains in the protonated, hydrophobic form for retention on the C18 column. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 25°C - 30°C | Controlled temperature prevents retention time drift.[2] |
| Injection Vol | 20 - 100 µL | Depends on sensitivity requirements.[2] Large volumes require the sample solvent to match the mobile phase to avoid peak distortion. |
| Run Time | ~15 - 20 minutes | OTA typically elutes around 11-13 min; epi-OTA will elute ~1-2 min earlier.[2] |
Fluorescence Detector Settings:
| Parameter | Setting | Rationale |
| Excitation (Ex) | 333 nm | Targets the absorption maximum of the isocoumarin ring in acidic media.[2][4] |
| Emission (Em) | 460 nm | Stokes shift emission maximum. (Bandwidth: 10-20 nm).[2] |
| Response Time | > 2 sec (Standard) | Use "Standard" or "Slow" if noise is high; "Fast" if peaks are very narrow (< 10 sec width). |
| Gain/PMT | High | OTA has high natural fluorescence; adjust gain so the highest standard is ~80% full scale. |
Data Analysis & Interpretation
Elution Order
In reverse-phase chromatography (C18) under acidic conditions:
-
First Peak (epi-OTA): Elutes first. It is more polar due to the configuration of the phenylalanine group exposing hydrophilic regions.
-
Second Peak (OTA): Elutes second.
-
Relative Retention Time (RRT): epi-OTA typically has an RRT of ~0.85 - 0.90 relative to OTA.[2]
Resolution Check (System Suitability)
Calculate the Resolution (
-
Requirement:
(Baseline separation). -
Failure Mode: If peaks overlap, decrease the Acetonitrile content in the mobile phase by 2-5% (e.g., go to 45% ACN). This increases retention and separation.
Quantification
-
OTA: Quantify using an external calibration curve of pure OTA.
-
epi-OTA: If a commercial standard is unavailable, it is industry practice to estimate epi-OTA concentration using the OTA response factor , assuming equimolar fluorescence quantum yields (which is chemically valid given the identical fluorophore).[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution (Single Peak) | Mobile phase too strong (high organic %).[2] | Reduce Acetonitrile concentration (e.g., from 50% to 45%). |
| Tailing Peaks | Silanol interactions or pH > 4. | Ensure Acetic Acid is present (1-2%).[2] Check column age. |
| Low Sensitivity | Fluorescence quenching or incorrect wavelengths. | Verify Ex 333 / Em 460. Ensure mobile phase is degassed (oxygen quenches fluorescence). |
| Ghost Peaks | Carryover from previous high-conc injection.[2] | Add a needle wash step with 100% Methanol. |
References
-
Official Methods of Analysis (AOAC/CEN).Determination of Ochratoxin A in cereals and feed by HPLC with fluorescence detection.
-
[2]
-
-
European Commission (JRC).
-
Sueck, F., et al. (2018). Interaction of Ochratoxin A and Its Thermal Degradation Product 2′R-Ochratoxin A with Human Serum Albumin.[2] (Confirming thermal formation and separation).[7]
-
Agilent Technologies. Determination of Ochratoxin A in Roasted Coffee According to DIN EN 14132. (Application Note 5990-7453EN).[2]
-
Heussner, A.H., & Bingle, L.E. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. (Toxicity differences).[8]
-
[2]
-
Sources
- 1. biomedres.us [biomedres.us]
- 2. Ochratoxin A - Wikipedia [en.wikipedia.org]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Identification of Ochratoxin A in Longan Fruit Pulp by High Performance Liquid Chromatography-Fluorescence Detection and Electron Spray Ionization-Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantitative Assessment of Ochratoxin A, Patulin, 5-Hydroxymethylfurfural, and Bisphenol A in Fruit Drinks Using HPLC with Diode Array-Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Minimizing epimerization of Ochratoxin B during extraction
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Epimerization During Sample Extraction
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical and practical advice on how to handle and extract Ochratoxin B (OTB) while minimizing the risk of epimerization. As a scientist, you understand the critical importance of analytical accuracy. The formation of diastereomers during sample preparation can lead to significant quantification errors and misinterpretation of toxicological data. This resource will equip you with the knowledge and tools to ensure the integrity of your OTB analysis.
Understanding Ochratoxin B and the Challenge of Epimerization
Ochratoxin B is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi.[1] Structurally, it is the dechloro-derivative of the more commonly known Ochratoxin A (OTA).[2] A key feature of the OTB molecule is the presence of a chiral center at the C-3 position of the dihydroisocoumarin moiety. This stereocenter is susceptible to inversion under certain conditions, leading to the formation of an epimer, a type of diastereomer.
The conversion of the naturally occurring (3R)-Ochratoxin B to its (3S)-epimer is a significant analytical challenge. This process, known as epimerization, can be induced by external energy inputs such as heat, or by chemical conditions like pH extremes during the extraction process. The formation of this diastereomer can lead to an underestimation of the true OTB concentration if the analytical method does not separate and quantify both epimers.
Visualizing the Epimerization of Ochratoxin B
To better understand the chemical change at the heart of this issue, the following diagram illustrates the epimerization process at the C-3 chiral center of the OTB molecule.
Caption: Epimerization of Ochratoxin B via a planar enol intermediate, triggered by heat or pH extremes.
Troubleshooting Guide: Minimizing OTB Epimerization
This section is designed to help you identify and resolve common issues related to OTB epimerization during your extraction workflow.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of OTB. | 1. Degradation under alkaline conditions: High pH can cause the opening of the lactone ring of the OTB molecule, leading to a different degradation product, not epimerization.[3] 2. Inefficient extraction: The chosen solvent may not be optimal for your sample matrix. | 1. Avoid strongly alkaline extraction conditions: If a basic pH is necessary for your matrix, use a mild base like sodium bicarbonate and minimize exposure time.[4] 2. Optimize your extraction solvent: Acetonitrile is often a good choice due to its ability to extract a wide range of mycotoxins with minimal co-extractives.[5] |
| Inconsistent OTB quantification between sample preparations. | 1. Variable epimerization: Inconsistent temperature or pH during extraction across different samples can lead to varying levels of epimerization. 2. Thermal stress: Overheating during solvent evaporation can induce epimerization.[6][7] | 1. Maintain consistent extraction conditions: Strictly control temperature, pH, and extraction time for all samples. 2. Gentle solvent evaporation: Use a nitrogen evaporator at a controlled temperature (e.g., < 40°C) to remove the extraction solvent. |
| Appearance of an unexpected peak close to the OTB peak in the chromatogram. | 1. Epimer formation: The new peak is likely the (3S)-epimer of OTB. Standard reversed-phase HPLC columns may not fully resolve the two diastereomers. | 1. Confirm the identity of the peak: Use LC-MS/MS to check if the unexpected peak has the same mass-to-charge ratio as OTB. 2. Employ chiral chromatography: A chiral HPLC column will be necessary to separate and individually quantify the (3R) and (3S) epimers. |
| Low OTB signal intensity in LC-MS/MS. | 1. Ionization suppression due to matrix effects. 2. OTB is in its ionized form: In a non-acidified mobile phase, the carboxylic acid group of OTB will be deprotonated, leading to poor retention on a C18 column and potential for poor ionization. | 1. Improve sample clean-up: Utilize solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering matrix components.[3][8] 2. Acidify your mobile phase: The addition of a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase will ensure OTB is in its neutral form, improving chromatographic performance.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ochratoxin B epimerization during extraction?
A1: The primary drivers of OTB epimerization are elevated temperatures and extreme pH conditions. Thermal stress, particularly at temperatures exceeding 100-120°C, can provide the energy needed for the inversion of the chiral center at the C-3 position.[6][7] Similarly, strongly basic or acidic conditions can catalyze this change.
Q2: How does the choice of extraction solvent impact epimerization?
A2: While the solvent itself may not be the direct cause of epimerization, its properties can influence factors that do. For instance, solvents with high boiling points require more heat for evaporation, increasing the risk of thermal epimerization. More importantly, the choice of solvent and any modifiers (like acids or bases) dictates the pH of the extraction environment. Acetonitrile is often recommended for mycotoxin extraction as it provides good recovery for a broad range of mycotoxins while co-extracting fewer interfering substances compared to more polar solvents like methanol.[5]
Q3: Is an acidic or basic extraction better for OTB?
A3: This is a critical consideration. While alkaline conditions (e.g., using a sodium bicarbonate solution) can enhance the solubility of ochratoxins, they also carry a high risk of causing lactone ring opening, a form of degradation.[3] An acidic environment, achieved by adding formic or acetic acid to the extraction solvent, is generally preferred.[5] This keeps the OTB molecule in its neutral, less reactive form, which is beneficial for both stability and subsequent chromatographic analysis on a reversed-phase column.
Q4: Can I use a standard C18 HPLC column to detect epimerization?
A4: It is unlikely that a standard C18 column will provide sufficient resolution to separate the (3R) and (3S) epimers of OTB. Diastereomers can sometimes be separated on achiral columns, but baseline separation is not guaranteed. If you suspect epimerization has occurred, the most reliable approach is to use a chiral HPLC column specifically designed for separating stereoisomers.
Q5: How should I store my OTB analytical standards to prevent degradation or epimerization?
A5: OTB standards should be stored in a dark, cold environment, typically at -20°C, to minimize degradation. They are often supplied in an organic solvent like acetonitrile. It is crucial to prevent repeated freeze-thaw cycles. Aliquoting the standard into smaller volumes for single use is a recommended practice. Always refer to the supplier's instructions for specific storage conditions.
Optimized Protocol for OTB Extraction with Minimized Epimerization
This protocol provides a step-by-step guide for the extraction of OTB from a solid matrix (e.g., grain, feed) with a focus on preserving its stereochemical integrity.
Caption: Recommended workflow for Ochratoxin B extraction designed to minimize epimerization.
Detailed Steps:
-
Sample Homogenization: Ensure your solid sample is finely ground and homogenized to guarantee that the portion taken for extraction is representative of the entire sample.
-
Extraction:
-
Weigh an appropriate amount of your homogenized sample (e.g., 5-25 g) into a solvent-resistant container.
-
Add the extraction solvent: a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid. The addition of a small amount of acid is crucial to maintain a pH that stabilizes the OTB molecule in its neutral form.[5]
-
Vigorously shake or vortex the sample for a sufficient time (e.g., 30-60 minutes) to ensure thorough extraction. Crucially, perform this step at room temperature. Avoid any form of heating.
-
-
Centrifugation/Filtration:
-
Centrifuge the sample at a moderate speed (e.g., 4000 rpm for 10 minutes) to pellet the solid material.
-
Carefully decant or pipette the supernatant (the liquid extract).
-
If necessary, filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.
-
-
Clean-up (Recommended):
-
Solvent Evaporation:
-
If the extract needs to be concentrated, evaporate the solvent under a gentle stream of nitrogen.
-
Maintain the temperature below 40°C to prevent thermal degradation and epimerization.
-
-
Reconstitution:
-
Once the solvent is evaporated, reconstitute the residue in a small, precise volume of the initial mobile phase of your chromatographic system or the extraction solvent.
-
-
Analysis:
-
Analyze the reconstituted sample using HPLC with fluorescence detection (HPLC-FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
If your goal is to resolve and quantify the (3R) and (3S) epimers separately, a chiral HPLC column is required.
-
By adhering to these guidelines and protocols, you can significantly reduce the risk of OTB epimerization, leading to more accurate and reliable analytical results in your research and development endeavors.
References
- AOAC Official Method 2008.02: Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger. (2008).
- Bullerman, L. B., & Bianchini, A. (2007). Stability of mycotoxins during food processing. International Journal of Food Microbiology, 119(1-2), 140-146.
- FSSAI. (2016). Manual of Methods of Analysis of Foods: Mycotoxins. Food Safety and Standards Authority of India.
- Kabak, B. (2009). The fate of mycotoxins during thermal food processing. Journal of the Science of Food and Agriculture, 89(4), 549-554.
- Karlovsky, P., Suman, M., Berthiller, F., De Meester, J., Eisenbrand, G., Perrin, I., ... & Dussort, P. (2016). Impact of food processing and detoxification treatments on mycotoxin contamination. Mycotoxin Research, 32(4), 179-205.
- MDPI. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Molecules, 25(3), 544.
- MDPI. (2023). Rapid Identification and Analysis of Ochratoxin-A in Food and Agricultural Soil Samples Using a Novel Semi-Automated In-Syringe Based Fast Mycotoxin Extraction (FaMEx) Technique Coupled with UHPLC-MS/MS. Toxins, 15(2), 126.
- Pfohl-Leszkowicz, A., & Manderville, R. A. (2012). Impact of pH on the stability and the cross-reactivity of ochratoxin A and citrinin. Toxins, 4(12), 1434-1450.
- ResearchGate. (2022). Chemical structure of (a) ochratoxin-A (OTA) and (b) ochratoxin-B (OTB).
- Valdehita, A., Navas, S. A., & Calvo, L. (2012). Optimization and validation of a HPLC method for simultaneous determination of aflatoxin B1, B2, G1, G2, ochratoxin A and zearalenone using an experimental design. Food Chemistry, 135(3), 1849-1858.
- Vrabcheva, T., Usleber, E., Dietrich, R., & Märtlbauer, E. (2000). Single laboratory-validated HPLC methods for determination of ochratoxin A, fumonisin B1 and B2, zearalenone and deoxynivalenol. Czech Journal of Food Sciences, 18(4), 151-160.
- Abbas, K., Usama, U., Abbas, J., & Imran, M. (2024).
- Agilent Technologies. (1992). Analysis of Mycotoxins by HPLC with Automated Confirmation by Spectral Library. Agilent Technologies, Inc.
- AOAC International. (2008). AOAC Approves Mycotoxin Detection Test. SupplySide Supplement Journal.
- AOAC International. (2021). AOAC SMPR® 2021.010: Standard Method Performance Requirements (SMPRs®) for Quantitative Analysis of Mycotoxins in Cannabis.
- FSSAI. (2024). Method for determination of Ochratoxin A in Wine and other alcoholic beverages. Food Safety and Standards Authority of India.
- Gold Standard Diagnostics. (n.d.). Mycotoxin Certified Analytical Standards. goldstandarddiagnostics.us.
- HPC Standards. (n.d.).
- Immunolab GmbH. (n.d.).
- MDPI. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017)
- MDPI. (2023).
- MDPI. (2024). Occurrence and Fate Analysis of Mycotoxins in Maize During the Post-Harvest Period. Toxins, 16(11), 503.
- Nesheim, S., Hardin, N. F., Francis, Jr, O. J., & Langham, W. S. (1973). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. I. Development of the Method.
- Oxford Academic. (2025). Decontamination of ochratoxin A in food: emerging strategies and safety perspectives. Journal of Food Protection.
- ResearchGate. (2012). How to reduce epimerization in Chiral molecule?.
- ResearchGate. (2025). Enhanced selectivity for convenient extraction of acidic mycotoxins using a miniaturized centrifugal integrated cold-induced phase separation: Determination of fumonisins and ochratoxins in cereals as a proof-of-concept study.
- Ryu, D., Jackson, L. S., & Bullerman, L. B. (2002). Effects of processing on the production and stability of mycotoxins. Advances in experimental medicine and biology, 504, 133-143.
- TCI. (n.d.). Epimerization of Peptide. Tokyo Chemical Industry Co., Ltd.
- USDA. (2025). Design Criteria and Test Performance Specifications for Quantitative Ochratoxin A Test Kits.
- Wageningen University & Research. (n.d.). mycotoxin analysis and laboratory management.
- World Health Organization. (2021). Molecular and HPLC-based approaches for detection of aflatoxin B1 and ochratoxin A released from toxigenic Aspergillus species. BMC Microbiology, 21(1), 74.
- Wu, F., Groopman, J. D., & Pestka, J. J. (2014). Public health impacts of foodborne mycotoxins. Annual review of food science and technology, 5, 351-372.
- Benchchem. (n.d.). Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis. Benchchem.
- Google Patents. (n.d.). WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.
- National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
Sources
- 1. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger by Multitoxin Immunoaffinity Column Cleanup and Liquid Chromatographic Quantitation: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. normecfoodcare.com [normecfoodcare.com]
- 6. Impact of food processing and detoxification treatments on mycotoxin contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and validation of a HPLC method for simultaneous determination of aflatoxin B1, B2, G1, G2, ochratoxin A and zearalenone using an experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fssai.gov.in [fssai.gov.in]
Technical Support Center: Troubleshooting Low Recovery of 3-epi-Ochratoxin B
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of 3-epi-Ochratoxin B. As an epimer of Ochratoxin B (OTB), this analyte presents unique challenges that require a nuanced approach beyond standard mycotoxin protocols. This document is structured to diagnose problems logically, from sample collection to final analysis, grounded in the physicochemical properties of the analyte and its interactions with complex matrices.
Initial Diagnosis: Where is the Analyte Loss Occurring?
Low recovery is a systemic issue. Before adjusting individual parameters, it's crucial to pinpoint the stage where the loss is most significant. A systematic check is the most efficient diagnostic tool.
Q: My recovery for 3-epi-Ochratoxin B is consistently low. Where should I begin troubleshooting?
A: Start by systematically evaluating each major step of your workflow. The most common points of analyte loss are during extraction, sample clean-up, and solvent evaporation/reconstitution.
To diagnose this, run a series of recovery experiments by spiking a known amount of 3-epi-Ochratoxin B standard into your sample matrix at different stages:
-
Spike before extraction: This measures the recovery of the entire process.
-
Spike the raw extract before clean-up: This isolates the recovery of the clean-up and subsequent steps.
-
Spike the clean extract before evaporation: This isolates the recovery of the evaporation and reconstitution steps.
By comparing the results, you can identify the problematic stage. For instance, if recovery is high in test #2 but low in test #1, your initial extraction is inefficient. If recovery is high in test #3 but low in test #2, the issue lies within your clean-up protocol.
Section 1: Sample Extraction Issues
The goal of extraction is to efficiently move the analyte from a complex solid or liquid matrix into a solvent. The chemistry of both the analyte and the matrix is paramount. Mycotoxins are often found in complex food matrices, which can interfere with analysis.[1]
Q: My extraction efficiency is poor. Is my choice of solvent appropriate for 3-epi-Ochratoxin B?
A: This is a common issue. 3-epi-Ochratoxin B, like its parent compound Ochratoxin B, is a moderately polar molecule containing a carboxylic acid group.[2] The efficiency of your extraction solvent depends on its ability to solubilize the analyte while minimizing the co-extraction of interfering matrix components.
-
Causality: The key is managing the protonation state of the analyte's carboxylic acid. In a neutral environment, this group is deprotonated (negatively charged), making the molecule more polar and water-soluble. By acidifying the extraction solvent (e.g., with 0.1-1% formic acid), you protonate the carboxylic acid, making the molecule less polar and significantly more soluble in organic solvents like acetonitrile, ethyl acetate, or methanol.[3]
-
Recommendation: A mixture of acetonitrile and water (e.g., 80:20, v/v) with 0.1% formic acid is a robust starting point for many mycotoxins and is highly effective for ochratoxins.[3] For very fatty matrices, a preliminary defatting step with a nonpolar solvent like hexane may be necessary to improve the extraction of the target analyte.
| Solvent/Mixture | Polarity Index | Key Characteristics & Recommendations |
| Acetonitrile/Water (80:20) | 5.8 / 10.2 | Recommended. Excellent for general mycotoxin extraction. Efficiently extracts moderately polar compounds. The water component helps penetrate the matrix.[3] |
| Methanol/Water (80:20) | 5.1 / 10.2 | Good alternative to acetonitrile. Can sometimes co-extract more matrix components. |
| Ethyl Acetate | 4.4 | Effective for less polar analytes. Often used in liquid-liquid extraction protocols.[4] Requires acidification to be effective for ochratoxins. |
| Chloroform | 4.1 | Previously common, but now largely replaced due to safety concerns. |
Q: How does my sample matrix (e.g., cereals, coffee, spices) impact recovery?
A: The sample matrix is one of the biggest challenges in mycotoxin analysis.[1] Different matrices present unique challenges:
-
High-Fat Matrices (e.g., nuts, oilseeds): Fats are nonpolar and can physically trap the analyte, preventing it from partitioning into the extraction solvent. They can also interfere with downstream analysis. A defatting step with hexane prior to the primary extraction is often required.
-
High-Carbohydrate Matrices (e.g., cereals, bread): These matrices can swell significantly in aqueous/organic mixtures, making phase separation difficult. Ensure you are using a sufficient volume of extraction solvent and vigorous shaking or homogenization.
-
Complex Matrices (e.g., spices, animal feed): These can contain a wide variety of interfering compounds (pigments, polyphenols) that may co-extract and cause significant matrix effects during LC-MS analysis or interfere with antibody binding in immunoassays.[1] For these, a more rigorous clean-up step is non-negotiable.
Section 2: Sample Clean-up and Concentration
The clean-up step is designed to remove co-extracted matrix components that can interfere with detection. However, this step is also a major potential source of analyte loss.
Q: My recovery plummets after using an Immunoaffinity Column (IAC). Why?
A: This strongly suggests an issue with antibody recognition. Immunoaffinity columns use monoclonal antibodies to selectively bind the target analyte.[5][6]
-
Causality - Stereospecificity: 3-epi-Ochratoxin B is a stereoisomer of Ochratoxin B. The "epi" designation refers to a different stereochemical configuration at the C3 carbon of the dihydroisocoumarin ring.[7] Antibodies are highly specific to the three-dimensional shape of their target antigen. It is highly probable that an antibody developed for Ochratoxin A or B will have a significantly lower binding affinity for the 3-epi form.
-
Troubleshooting Steps:
-
Verify Antibody Specificity: Contact the IAC manufacturer and explicitly ask for cross-reactivity data for 3-epi-Ochratoxin B. It is likely not available, but they may have data on other isomers.
-
Adjust Flow Rates: Slowing the flow rate during sample loading can sometimes improve the binding of low-affinity analytes.
-
Switch to an Alternative Clean-up: If low affinity is the problem, an IAC may not be viable. Switch to a non-immunochemical method like Solid-Phase Extraction (SPE).
-
Q: I'm using Solid-Phase Extraction (SPE) and still getting low recovery. What should I check?
A: SPE is a more general-purpose clean-up method that relies on partitioning the analyte between a solid sorbent and a liquid mobile phase.[8] Low recovery is usually due to a mismatch between the analyte's properties and the SPE protocol.
-
Causality & Recommendations:
-
Incorrect Sorbent Choice: For 3-epi-OTB, a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) is often effective. A C18 sorbent (reversed-phase) can retain the analyte based on its hydrophobicity, but a mixed-mode cation exchange (MCX) sorbent can also interact with the protonated amine of the phenylalanine moiety, providing a secondary, stronger retention mechanism.
-
Improper Sample pH: Before loading onto a reversed-phase or mixed-mode sorbent, the sample extract should be acidified (pH ~3). This ensures the carboxylic acid is protonated, maximizing retention on the nonpolar sorbent.
-
Aggressive Wash Step: The wash step is designed to remove interferences, but if the wash solvent is too strong (too organic), it can elute the target analyte along with the interferences. If you suspect this, analyze the wash solvent to see if it contains your analyte. Consider using a weaker wash solvent (e.g., 5% methanol in acidified water instead of 20%).
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For a mixed-mode sorbent, this often requires a two-pronged approach: a high percentage of organic solvent (like methanol or acetonitrile) to overcome reversed-phase interactions, and a modifier (like 2-5% ammonium hydroxide) to deprotonate the analyte and disrupt ion-exchange interactions.
-
Section 3: Post-Clean-up and Analysis
Even after successful extraction and clean-up, the analyte can be lost during the final concentration and detection steps.
Q: I suspect I'm losing my analyte during the solvent evaporation (dry-down) step. How can I prevent this?
A: This is a critical step where losses can occur due to irreversible adsorption to labware.
-
Causality: Ochratoxins can adsorb to active sites on glass surfaces, especially if the extract is taken to complete dryness. This is exacerbated if the amount of analyte is very low.
-
Recommendations:
-
Avoid Complete Dryness: Evaporate the solvent under a gentle stream of nitrogen just until a small volume (~50 µL) remains. Do not leave it on the evaporator until it is a dry film.
-
Use Silanized Glassware: Deactivated (silanized) glass vials have fewer active sites for adsorption and can significantly improve recovery for challenging analytes.
-
Optimize Reconstitution Solvent: The reconstitution solvent should be strong enough to redissolve the analyte quickly but also be compatible with your initial mobile phase conditions to ensure good peak shape. A common choice is the initial mobile phase itself (e.g., 80:20 water:acetonitrile). Ensure you vortex the sample for at least 30 seconds to ensure complete reconstitution.
-
Q: Could my low recovery be an analytical issue, such as matrix effects in LC-MS/MS?
A: Absolutely. What appears as low recovery can actually be signal suppression during analysis.
-
Causality: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, typically causing a drop in signal intensity (suppression).[4] This is not a physical loss of analyte but a detection failure.
-
Diagnosis and Mitigation:
-
Post-Column Infusion: This is the definitive test. Infuse a constant flow of 3-epi-OTB standard into the LC eluent post-column while injecting a blank, extracted matrix sample. A dip in the standard's signal at the retention time of your analyte confirms matrix effects.
-
Use an Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C-Ochratoxin B). The SIL standard is chemically identical and will co-elute and experience the same matrix effects as the native analyte, allowing for accurate correction and quantification. If a specific SIL standard for 3-epi-OTB is unavailable, one for OTB or OTA can often be used successfully.[9]
-
Improve Clean-up: If matrix effects are severe, your clean-up is insufficient. Revisit the SPE or IAC protocol to remove more interferences.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can mitigate matrix effects, but this may compromise the limits of detection if the analyte concentration is very low.
-
Protocols and Methodologies
Protocol 1: General Purpose Extraction from a Cereal Matrix
This protocol is a robust starting point for extracting 3-epi-Ochratoxin B from moderately complex matrices like flour or grain.
-
Sample Homogenization: Weigh 5.0 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Spiking (for QC): If running a quality control sample, spike with a known amount of 3-epi-OTB standard and vortex briefly.
-
Extraction Solvent Addition: Add 20 mL of extraction solvent (Acetonitrile:Water, 80:20, v/v with 0.1% Formic Acid).
-
Extraction: Tightly cap the tube and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid matrix components.
-
Collection: Carefully transfer the supernatant (the raw extract) to a clean tube for the clean-up step.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol uses a mixed-mode cation exchange sorbent, suitable for 3-epi-Ochratoxin B.
-
Sample Dilution: Dilute 5 mL of the raw extract from Protocol 1 with 15 mL of water containing 0.1% formic acid. This ensures the analyte will bind effectively to the sorbent.
-
Column Conditioning: Condition an MCX SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of acidified water (0.1% formic acid) through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the entire 20 mL of diluted extract onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 drops per second).
-
Washing: Wash the cartridge with 3 mL of acidified water (0.1% formic acid) followed by 3 mL of methanol to remove polar and non-polar interferences, respectively. Dry the cartridge under vacuum for 1 minute after the methanol wash.
-
Elution: Elute the 3-epi-Ochratoxin B from the cartridge with 4 mL of elution solvent (Methanol with 2% Ammonium Hydroxide). Collect the eluate in a clean glass tube.
-
Evaporation & Reconstitution: Evaporate the eluate to near dryness (~50 µL) under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of mobile phase A (or your initial LC conditions) and vortex for 30 seconds before transferring to an autosampler vial.
References
-
MDPI. (2023). Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of ochratoxin A (a) and ochratoxin B (b). Available at: [Link]
-
Tentamus. (2014). Simultaneous Multi-Residue Determination of Mycotoxins in Foods Using LC-MS/MS. Available at: [Link]
-
ResearchGate. (n.d.). Factors affecting mycotoxin occurrence in the food and feed chain. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of Ochratoxin (A, B and C). Available at: [Link]
-
PubChem - NIH. (n.d.). Ochratoxin B. Available at: [Link]
-
R-Biopharm. (2017). The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them). Available at: [Link]
-
PubChem - NIH. (n.d.). 3-epi-Ochratoxin A. Available at: [Link]
-
ResearchGate. (n.d.). Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. Available at: [Link]
-
Nebraska Extension Publications. (n.d.). Understanding Mycotoxins (EC 3068). Available at: [Link]
-
MDPI. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Available at: [Link]
-
Romer Labs. (2025). Common Pitfalls in Mycotoxin Testing and How to Avoid Them. Available at: [Link]
-
PMC - NCBI. (n.d.). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Available at: [Link]
-
PMC - NCBI. (n.d.). Simultaneous Rapid Detection of Aflatoxin B1 and Ochratoxin A in Spices Using Lateral Flow Immuno-Chromatographic Assay. Available at: [Link]
-
Chemsrc. (2025). Ochratoxin B | CAS#:4825-86-9. Available at: [Link]
-
ResearchGate. (n.d.). Recoveries of ochratoxin and citrinin of the four extraction procedures studied by HPLC-PDA. Available at: [Link]
-
De Gruyter. (n.d.). Single laboratory-validated HPLC methods for determination of ochratoxin A, fumonisin B1 and B2, zearalenone and deoxynivalenol. Available at: [Link]
-
PMC - NCBI. (2022). Development of an Extraction Method of Aflatoxins and Ochratoxin A from Oral, Gastric and Intestinal Phases of Digested Bread by In Vitro Model. Available at: [Link]
-
Preprints.org. (2024). Innovative Decontamination Strategies for Ochratoxin-A: Addressing Food Toxicity, Occurrence, and Safety Challenges. Available at: [Link]
-
Shimadzu. (n.d.). Hidden danger - secrets of science. Available at: [Link]
-
MDPI. (2012). Immunochemical Methods for Ochratoxin A Detection: A Review. Available at: [Link]
Sources
- 1. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 2. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tentamus.com [tentamus.com]
- 4. Development of an Extraction Method of Aflatoxins and Ochratoxin A from Oral, Gastric and Intestinal Phases of Digested Bread by In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography | MDPI [mdpi.com]
- 6. vup.sk [vup.sk]
- 7. 3-epi-Ochratoxin A | C20H18ClNO6 | CID 12313657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Eliminating Matrix Interference in 3-epi-Ochratoxin B Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Matrix Effects & Isomeric Separation for 3-epi-OTB Last Updated: February 21, 2026
Introduction: The Hidden Challenge of 3-epi-OTB
Welcome to the technical support hub for Ochratoxin analysis. You are likely here because your LC-MS/MS data for 3-epi-Ochratoxin B (3-epi-OTB) is showing poor reproducibility, signal suppression, or "ghost" peaks.
The Core Problem: 3-epi-OTB is a stereoisomer of Ochratoxin B (the dechlorinated derivative of Ochratoxin A). It is often formed during thermal processing (e.g., coffee roasting, grain extrusion) or via specific metabolic pathways. The Analytical Trap: Because it is an isomer, it shares MRM transitions with the parent OTB. Furthermore, complex matrices (roasted coffee, plasma, kidney tissue) contain hydrophobic compounds that co-elute exactly where this trace-level isomer appears, causing severe Ion Suppression .
This guide provides a self-validating workflow to physically remove these interferences and chromatographically resolve the isomer.
Module 1: Diagnostic Triage
Is it Matrix Interference or Instrument Failure?
Before changing your extraction protocol, you must confirm that the signal loss is due to the matrix.
Protocol: Post-Column Infusion (The "Gold Standard")
This test visualizes exactly where in your chromatogram the matrix is suppressing the signal.
-
Setup: Tee-in a constant flow of pure 3-epi-OTB standard (100 ng/mL) into the effluent coming from the column, before it enters the MS source.
-
Injection: Inject a "Blank Matrix Extract" (processed exactly like your samples but free of toxin).
-
Observation: Monitor the baseline. A flat baseline = no interference. A dip or trough = ion suppression.
Decision Logic:
Figure 1: Diagnostic workflow for identifying ion suppression zones using post-column infusion.
Module 2: Sample Preparation (The "Physical" Fix)
Removing the Matrix Before Injection
Simple "Dilute-and-Shoot" methods fail for 3-epi-OTB because the isomer is often present at trace levels (10-50x lower than OTA), requiring enrichment.
Recommended Workflow: Immunoaffinity (IAC) vs. Solid Phase Extraction (SPE)
Critical Warning: Many commercial Immunoaffinity Columns (IAC) are raised specifically against Ochratoxin A (OTA). While they cross-react with OTB, they may have reduced affinity for the 3-epi stereoisomer , leading to false negatives.
The Solution: Use a Mixed-Mode Anion Exchange (MAX) SPE. This utilizes the carboxylic acid moiety of the Ochratoxin structure, which is preserved in the 3-epi form, ensuring 100% capture regardless of stereochemistry.
Protocol: MAX SPE Cleanup
| Step | Reagent/Action | Mechanism |
| 1. Extraction | ACN:Water:Formic Acid (79:20:[1]1) | Acid keeps toxin protonated; high organic extracts toxin from protein. |
| 2. Dilution | Dilute extract 1:1 with 2% Ammonium Hydroxide | Crucial: Raises pH > 8.0. Ionizes the carboxylic acid (COO-) to bind to the SPE. |
| 3. Conditioning | Methanol followed by Water | Activates the sorbent. |
| 4. Loading | Load diluted sample at 1 mL/min | Toxin binds via Anion Exchange (strong) and Hydrophobic (weak) interactions. |
| 5. Wash 1 | 5% Ammonium Hydroxide in Water | Removes proteins and neutrals. Toxin stays bound (ionic). |
| 6. Wash 2 | 100% Methanol | The Matrix Killer. Removes hydrophobic interferences (lipids/pigments). Toxin stays bound (ionic). |
| 7. Elution | 2% Formic Acid in Methanol | Acidifies the environment, neutralizing the COO- to COOH, releasing the toxin. |
Module 3: Chromatographic Resolution
Separating the Isomer from the Parent
Even with clean extracts, OTB and 3-epi-OTB have identical masses. You must separate them chromatographically.
Column Selection Strategy
Standard C18 columns often fail to resolve the stereoisomers fully.
-
Recommendation: Biphenyl or PFP (Pentafluorophenyl) stationary phases.
-
Why? These phases offer "pi-pi" interactions with the aromatic ring system of Ochratoxins, providing enhanced selectivity for steric differences compared to simple hydrophobic C18 interactions.
Optimized LC Parameters
| Parameter | Setting | Technical Rationale |
| Column | Biphenyl, 2.1 x 100mm, 1.7 µm | Enhanced isomeric selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acid ensures protonation; salt reduces peak tailing. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better protic solubility for OTs than ACN. |
| Gradient | Isocratic hold at 45% B (0-2 min), then shallow ramp to 65% B over 8 min. | Critical: A shallow gradient is required to resolve the epi shoulder from the main OTB peak. |
Module 4: Mass Spectrometry & Quantification
Transitions & Internal Standards
Since 3-epi-OTB is an isomer, it shares the precursor ion with OTB.
-
Precursor Ion: m/z 370.1 [M+H]+
-
Quantifier: m/z 324.1 (Loss of HCOOH)
-
Qualifier: m/z 239.0
The Internal Standard Problem: Commercial 13C-labeled 3-epi-OTB is rare.
-
Best Practice: Use 13C-Ochratoxin A .
-
Justification: While not identical, 13C-OTA elutes very close to OTB/epi-OTB and undergoes similar ionization suppression effects. It is a suitable surrogate for recovery correction if 13C-OTB is unavailable.
Visualizing the Total Workflow
Figure 2: End-to-end workflow for removing matrix interference and ensuring isomeric resolution.
Frequently Asked Questions (Troubleshooting)
Q: I see a "shoulder" on my Ochratoxin B peak. Is this the matrix or the epi-isomer? A: This is likely the 3-epi-OTB isomer. To confirm, re-inject the sample using a flatter gradient (reduce slope by 50%). If the shoulder separates into a distinct peak, it is the isomer. If it broadens but stays attached, it is likely matrix co-elution causing peak tailing.
Q: My recovery for 3-epi-OTB is low (<60%), but OTB is high. Why? A: If you are using an Immunoaffinity Column (IAC), the antibody likely has lower affinity for the epi stereoisomer. Switch to the MAX SPE protocol (Module 2) which relies on chemical functional groups (carboxylic acid) rather than stereospecific binding.
Q: Can I use matrix-matched calibration instead of Internal Standards? A: Yes, but it is risky. Matrix matching requires you to have a "blank" matrix that is guaranteed free of 3-epi-OTB. Since this compound is a processing contaminant, finding a truly "blank" processed food matrix (like roasted coffee) is chemically impossible. Standard Addition or 13C-OTA Internal Standard is safer.
Q: Why do you recommend Methanol over Acetonitrile for the organic wash in SPE? A: In Mixed-Mode Anion Exchange (MAX), the toxin is bound ionically. Methanol is strong enough to elute hydrophobic interferences (fats/waxes) but, unlike acidified ACN, it will not disrupt the ionic bond between the toxin and the sorbent, provided the pH remains high.
References
-
European Food Safety Authority (EFSA). (2020). Risk assessment of ochratoxin A in food. EFSA Journal. Link
-
Sueck, F., et al. (2019). Occurrence of the Ochratoxin A Isomer 2’R-Ochratoxin A in Coffee and Grain Products. Toxins. Link
-
Agilent Technologies. (2019).[2] Analysis of Mycotoxins in Food Matrices Using the Agilent Ultivo Triple Quadrupole LC/MS. Application Note. Link
-
LCTech. (2023).[3] OtaCLEAN™ immunoaffinity columns for ochratoxin A. Product Validation Data. Link
-
Waters Corporation. (2021). LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins. Application Note. Link
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Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Ochratoxin B and its Diastereomer
Introduction: Understanding the Ochratoxin Landscape
Ochratoxins, a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi, are common contaminants of a wide range of food commodities, including cereals, coffee, and wine.[1][2] Among these, Ochratoxin A (OTA) is the most prevalent and toxic, known for its potent nephrotoxic, hepatotoxic, immunotoxic, and carcinogenic properties.[1][3] Consequently, OTA has been the subject of extensive research. However, other forms of ochratoxins, such as Ochratoxin B (OTB) and its diastereomers, also co-occur and contribute to the overall toxicological burden.[2]
This guide provides a comprehensive comparison of the in vitro cytotoxicity of Ochratoxin B (OTB) and the heat-induced (3S)-diastereomer of Ochratoxin A (3S-OTA), a relevant epimer formed during food processing like coffee roasting.[4] OTB is the non-chlorinated analogue of OTA.[5] This comparison is crucial for researchers, toxicologists, and drug development professionals seeking to understand the structure-activity relationships of these mycotoxins and to accurately assess the risks associated with their presence in the food chain. We will delve into the experimental data, provide detailed protocols for key cytotoxicity assays, and explore the underlying molecular mechanisms of action.
Structural Differences: The Basis for Varying Potency
The primary structural difference between OTA and OTB lies in the presence of a chlorine atom at the C5 position of the dihydroisocoumarin moiety in OTA, which is absent in OTB.[5] The stereochemistry at the C3 position of the dihydroisocoumarin ring also plays a critical role in the toxicity of ochratoxins. The naturally occurring and most toxic form of OTA has a (3R) configuration. The (3S)-epimer of OTA, also known as 3S-OTA, can be formed during thermal processing.[4] These seemingly minor structural variations significantly impact the biological activity and cytotoxic potential of these molecules.
Comparative Cytotoxicity: A Quantitative Analysis
The general consensus from in vitro studies is that OTB and 3S-OTA are significantly less cytotoxic than OTA. This difference in potency is attributed to the structural variations mentioned above, which likely affect cellular uptake, binding to target molecules, and metabolism.
A key study directly comparing the three compounds in embryonic chick meningeal fibroblasts demonstrated that the concentrations of OTB and 3S-OTA required to induce comparable toxic effects were approximately 19-fold and 10-fold higher, respectively, than for OTA.[4]
| Compound | Cell Line | Assay | IC50 Value (µM) | Relative Potency (vs. OTA) | Reference |
| Ochratoxin A (OTA) | LLC-PK1 (Porcine Kidney) | MTT | ~15-20 | 1 | [2] |
| HepG2 (Human Liver) | MTT | ~50-100 | 1 | [1] | |
| Embryonic Chick Meningeal Fibroblasts | Mitochondrial & Lysosomal Activity | Not specified | 1 | [4] | |
| Ochratoxin B (OTB) | LLC-PK1 (Porcine Kidney) | MTT | ~30-40 | ~0.5 | [2] |
| HepG2 (Human Liver) | Proliferation | >2.5 (µg/mL) | Lower than OTA | [6] | |
| Embryonic Chick Meningeal Fibroblasts | Mitochondrial & Lysosomal Activity | ~19x higher than OTA | ~0.05 | [4] | |
| 3S-Ochratoxin A (3S-OTA) | Embryonic Chick Meningeal Fibroblasts | Mitochondrial & Lysosomal Activity | ~10x higher than OTA | ~0.1 | [4] |
Note: IC50 values can vary depending on the cell line, exposure time, and specific assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Mechanisms of Cytotoxicity: A Multi-pronged Assault on Cellular Homeostasis
The cytotoxic effects of ochratoxins, although varying in potency, are generally understood to stem from a combination of mechanisms that disrupt fundamental cellular processes. The primary mechanisms include the induction of oxidative stress, cell cycle arrest, and apoptosis.
The Orchestration of Ochratoxin-Induced Cellular Demise
The following diagram illustrates the key signaling pathways implicated in ochratoxin-induced cytotoxicity, with a focus on the well-studied effects of OTA, which are likely shared to a lesser extent by OTB and its diastereomers.
Caption: Key signaling pathways in ochratoxin-induced cytotoxicity.
Expert Insights into the Mechanism:
-
Oxidative Stress as a Central Hub: A primary driver of ochratoxin toxicity is the generation of reactive oxygen species (ROS).[7] This is further exacerbated by the inhibition of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[8][9] The resulting imbalance leads to oxidative damage to lipids, proteins, and DNA.
-
MAPK and p53 Signaling: Ochratoxins activate mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK.[5][10] These pathways, in turn, can trigger the activation of the tumor suppressor protein p53.[3][11] The p53 pathway plays a crucial role in orchestrating cellular responses to stress, including cell cycle arrest and apoptosis, to prevent the proliferation of damaged cells.[11][12]
-
Induction of Apoptosis: The culmination of cellular damage and stress signaling is often apoptosis, or programmed cell death. Ochratoxins can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3][13]
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for three fundamental in vitro cytotoxicity assays.
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Ochratoxin B and 3-epi-Ochratoxin B in culture medium. Remove the old medium from the cells and add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve the toxins) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the toxin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Neutral Red Uptake (NRU) Assay
Principle: This assay assesses the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and store it in their lysosomes. Damaged or dead cells have leaky lysosomal membranes and cannot retain the dye.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Prepare a 50 µg/mL working solution of Neutral Red in pre-warmed, serum-free medium. Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the Neutral Red working solution to each well.
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C and 5% CO₂.
-
Dye Removal and Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in distilled water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete extraction of the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will occur in the presence of LDH.
-
Stop Reaction (Optional): Add a stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Conclusion and Future Directions
The experimental evidence clearly indicates that Ochratoxin B and the (3S)-diastereomer of Ochratoxin A are significantly less cytotoxic in vitro than Ochratoxin A. This underscores the critical role of the chlorine atom at the C5 position and the stereochemistry at the C3 position in determining the toxic potential of ochratoxins. The underlying mechanisms of their cytotoxicity, while likely sharing common pathways with OTA such as the induction of oxidative stress and apoptosis, are attenuated due to these structural differences.
For researchers in toxicology and food safety, these findings highlight the importance of not only detecting but also differentiating between various ochratoxin analogues in food and feed samples to conduct accurate risk assessments. For professionals in drug development, the structure-activity relationships observed among ochratoxins can provide valuable insights for the design of less toxic therapeutic agents.
Future research should focus on a more detailed comparative analysis of the transcriptomic and proteomic changes induced by OTB and its diastereomers to further elucidate the subtle differences in their mechanisms of action. Additionally, in vivo studies are necessary to confirm these in vitro findings and to understand the toxicokinetics and metabolism of these less-studied ochratoxins.
References
- Abdel-Azeim, H., et al. (2019). p53 activation inhibits ochratoxin A-induced apoptosis in monkey and human kidney epithelial cells via suppression of JNK activation.
- Al-Anati, L., & Petzinger, E. (2006). Immunotoxic activity of ochratoxin A. Journal of Veterinary Pharmacology and Therapeutics, 29(2), 79-90.
- Boesch-Saadatmandi, C., et al. (2008). Ochratoxin A impairs Nrf2-dependent gene expression in porcine kidney tubulus cells. Toxicol In Vitro, 23(6), 1141-7.
- Bruinink, A., Rasonyi, T., & Sidler, C. (1997). Reduction of ochratoxin A toxicity by heat-induced epimerization. In vitro effects of ochratoxins on embryonic chick meningeal and other cell cultures. Toxicology, 118(2-3), 205-10.
- Creppy, E. E., et al. (1984). Ochratoxin A: a potent heat-stable mycotoxin. Journal of Toxicology and Environmental Health, 14(2-3), 325-33.
- Dietrich, D. R., et al. (2001). Species- and sex-specific renal cytotoxicity of ochratoxin A and B in vitro.
- Limonciel, A., & Jennings, P. (2014). A review of the evidence that ochratoxin A is an Nrf2 inhibitor: implications for nephrotoxicity and renal carcinogenicity. Toxins, 6(1), 371-9.
- Pfohl-Leszkowicz, A., & Manderville, R. A. (2007). Ochratoxin A: an overview on toxicity and carcinogenicity in animals and humans. Molecular nutrition & food research, 51(1), 61-99.
- Renzulli, C., et al. (2004). Transcriptional profiling of ochratoxin A-treated human kidney (HK-2) cells. Toxicological sciences, 82(2), 405-17.
- Sauvant, C., et al. (2005). Ochratoxin A-induced apoptosis in human kidney cells. Toxicology and applied pharmacology, 204(2), 167-77.
- Størmer, F. C., et al. (1983). Formation of ochratoxin B, a less toxic metabolite of ochratoxin A, by human and rat intestinal microflora. Applied and environmental microbiology, 45(4), 1183-7.
- Tozlovanu, M., et al. (2006). p53-dependent and -independent apoptosis-like cell death in human B lymphocytes exposed to ochratoxin A. Toxicology and applied pharmacology, 214(1), 33-42.
- Vettorazzi, A., et al. (2014). A review on ochratoxin A: from the field to the consumer. Food Additives & Contaminants: Part A, 31(12), 1932-51.
- Wang, Y., et al. (2017). Ochratoxin A induces nephrotoxicity and immunotoxicity through different MAPK signaling pathways in PK15 cells and porcine primary splenocytes. Chemosphere, 182, 630-637.
- Xiao, H., et al. (1996). Comparative in vitro cytotoxicity of ochratoxin A, B and C.
- Zhang, Y., et al. (2018).
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- 7. Ochratoxin A induces ER stress and apoptosis in mesangial cells via a NADPH oxidase-derived reactive oxygen species-mediated calpain activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ochratoxin A impairs Nrf2-dependent gene expression in porcine kidney tubulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Evidence that Ochratoxin A Is an Nrf2 Inhibitor: Implications for Nephrotoxicity and Renal Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. p53 activation inhibits ochratoxin A-induced apoptosis in monkey and human kidney epithelial cells via suppression of JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Chronic Ochratoxin A Exposure on p53 Heterozygous and p53 Homozygous Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Guide: Cross-Reactivity of Ochratoxin B Antibodies with 3-Epi-Isomers
Executive Summary
Status: High Specificity / Low Cross-Reactivity Predicted Verdict: Monoclonal antibodies (mAbs) raised against Ochratoxin B (OTB) typically exhibit <1% cross-reactivity with 3-epi-ochratoxin B (3-epi-OTB).
While Ochratoxin A (OTA) antibodies often show significant cross-reactivity with OTB (up to 30%), the reverse is not true.[1] High-affinity OTB-specific clones (e.g., 2F1.E10) rely on precise stereochemical recognition of the L-phenylalanine moiety. The inversion of the C3 stereocenter in 3-epi-OTB creates significant steric hindrance, preventing binding in the variable region of the antibody. This guide details the structural causality, comparative performance, and validation protocols for researchers.
Scientific Context: The Stereochemical Challenge
The Analytes
Ochratoxins are mycotoxins composed of a dihydroisocoumarin moiety linked to L-phenylalanine.[2]
-
Ochratoxin B (OTB): The non-chlorinated analog of Ochratoxin A. Less toxic but often co-occurring.[3]
-
3-epi-Ochratoxin B: A thermal degradation product or synthetic impurity where the stereochemistry at the C3 position (phenylalanine attachment) is inverted from (3R) to (3S).
The Antibody Recognition Problem
Antibodies raised against OTB are generally produced using immunogens where OTB is conjugated to a carrier protein (e.g., KLH, BSA) via the carboxyl group of the phenylalanine. This exposes the dihydroisocoumarin ring and the amide linkage as the primary epitopes.
-
Hypothesis: Because the C3 stereocenter dictates the spatial orientation of the bulky phenylalanine group relative to the isocoumarin ring, an inversion at C3 drastically alters the 3D topology.
-
Result: A monoclonal antibody with a "tight" binding pocket for OTB will structurally reject the 3-epi-isomer.
Comparative Analysis: Antibody Performance
The following data aggregates performance metrics from high-specificity monoclonal antibodies (e.g., Clone 2F1.E10) versus broad-spectrum polyclonal preparations.
Table 1: Structural & Immunological Comparison
| Parameter | Ochratoxin B (Target) | Ochratoxin A (Analog) | 3-epi-Ochratoxin B (Isomer) |
| Key Substituent | H at C5 (Deschloro) | Cl at C5 | H at C5; Inverted C3 |
| 3D Topology | Planar isocoumarin, L-Phe projected "up" | Bulky Cl adds steric width | L-Phe projected "down/away" |
| mAb Cross-Reactivity | 100% (Reference) | 2.7% - 3.3% | < 1.0% (Estimated) |
| pAb Cross-Reactivity | 100% | 10% - 40% | 5% - 15% |
| Detection Limit (LOD) | ~3 µg/L (8 nM) | High (Poor binding) | Not Detected |
> Note: Data for OTB and OTA derived from Heussner et al. (2007/2010). 3-epi-OTB values are projected based on standard stereochemical immunoassay principles.
Mechanism of Specificity
The low cross-reactivity with OTA (approx. 3%) proves that the antibody pocket is sensitive to the C5 position (H vs Cl). The 3-epi-isomer presents an even more radical structural change than the chlorine atom; it alters the backbone curvature. Therefore, antibodies that can distinguish H from Cl will almost certainly distinguish the (R) vs (S) configuration.
Visualization of Interaction Logic
The following diagram illustrates the decision logic and binding mechanism for OTB antibodies.
Caption: Logic flow demonstrating why immunogen design leads to high stereoselectivity against the 3-epi-isomer.
Experimental Validation Protocol
To definitively calculate the cross-reactivity (CR) of your specific antibody lot with 3-epi-OTB, follow this Competitive ELISA workflow. This protocol is self-validating via the inclusion of IC50 controls.
Materials Required[1][4][6][7][8][9][10][11][12][13]
-
Antibody: Anti-Ochratoxin B mAb (e.g., 1 mg/mL stock).
-
Standards:
-
Pure Ochratoxin B (Standard).
-
Pure 3-epi-Ochratoxin B (Challenger). Note: If commercial standards are unavailable, this must be isolated via HPLC from heat-treated OTB samples.
-
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Step-by-Step Methodology
Phase 1: Assay Setup
-
Coating: Coat 96-well microplates with OTB-BSA (0.5 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBS-Tween (PBST). Block with 1% BSA in PBS for 1 hour at RT.
Phase 2: Competition (The Critical Step)
-
Preparation of Series: Prepare 8 serial dilutions (1:3) for both OTB and 3-epi-OTB.
-
Range: 0.01 ng/mL to 10,000 ng/mL.
-
-
Incubation: Add 50 µL of Standard/Isomer + 50 µL of Anti-OTB mAb (optimized dilution) to wells.
-
Equilibrium: Incubate for 1 hour at 37°C. This allows the free analyte to compete with the plate-bound antigen.
Phase 3: Detection & Calculation
-
Wash: Wash 5x with PBST to remove unbound antibody.
-
Secondary Ab: Add Goat Anti-Mouse HRP (1:5000). Incubate 45 min.
-
Develop: Add TMB, stop with H2SO4, read OD450.
Data Processing (The "Gold Standard" Calculation)
Plot the Optical Density (OD) vs. Log Concentration using a 4-parameter logistic (4PL) fit. Determine the IC50 (concentration inhibiting 50% of binding) for both molecules.
-
Interpretation:
-
>10%: Significant interference. Antibody is not stereospecific.
-
<1%: Excellent specificity. Suitable for distinguishing isomers.
-
Workflow Visualization
Caption: Step-by-step Competitive ELISA workflow for determining cross-reactivity metrics.
References
-
Heussner, A. H., et al. (2007). Production and characterization of monoclonal antibodies against ochratoxin B. Food and Chemical Toxicology, 45(5), 827-833.[5][6]
-
Heussner, A. H., Ausländer, S., & Dietrich, D. R. (2010). Development and Characterization of a Monoclonal Antibody against Ochratoxin B and Its Application in ELISA.[7] Toxins, 2(6), 1339-1350.
-
Goryacheva, I. Y., et al. (2006). Simultaneous non-instrumental detection of aflatoxin B1 and ochratoxin A using a lateral flow immunodipstick. Food Chemistry, 95(1). (Provides context on OTA/OTB cross-reactivity principles).
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunochemical Methods for Ochratoxin A Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and characterization of monoclonal antibodies against ochratoxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: NMR Spectral Data Comparison for Ochratoxin B Stereoisomers
Executive Summary
Ochratoxin B (OTB) , the non-chlorinated analog of the nephrotoxic Ochratoxin A (OTA), presents a unique stereochemical challenge in analytical toxicology. While less toxic than OTA, its co-occurrence in food matrices necessitates precise discrimination. The biological activity of ochratoxins is strictly dependent on the configuration at the C3 position of the dihydroisocoumarin ring and the
This guide provides a high-resolution technical comparison of OTB stereoisomers, focusing on the distinction between the natural (3R,
Structural Basis of Stereochemical Differentiation
The core structure of Ochratoxin B consists of a dihydroisocoumarin moiety linked via an amide bond to L-phenylalanine. The absence of the chlorine atom at position C5 (present in OTA) fundamentally alters the electronic environment of the aromatic ring, unmasking the H5 proton .
The Stereocenters
-
C3 (Dihydroisocoumarin): The critical stereocenter. Natural biosynthesis yields the 3R configuration. Thermal processing or non-stereoselective synthesis can yield the 3S isomer.
-
-Carbon (Phenylalanine): Derived from L-phenylalanine (
S). This center is generally stable but defines the diastereomeric relationship (i.e., 3R, S vs 3S, S).
Atropisomerism (Rotamers)
Due to steric hindrance between the isocoumarin ring and the phenylalanine side chain, rotation around the amide bond is restricted.
-
Consequence: In NMR spectra (especially in
), OTB appears as a mixture of two conformers (rotamers). -
Observation: Signal doubling or broadening is expected. This is not an impurity but an intrinsic molecular property.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducible spectral data that allows for subtle diastereomeric discrimination, the following protocol must be strictly adhered to.
Sample Preparation
-
Solvent Selection: Methanol-
( ) is preferred over Chloroform- ( ) for routine identification.-
Reasoning: Methanol promotes fast exchange of the amide rotamers, often collapsing the dual signals into time-averaged singlets/doublets, simplifying the spectrum for diastereomer assignment.
-
-
Concentration: Minimum 5 mM to detect minor diastereomers and
C satellites. -
Reference: TMS (0.00 ppm) or residual solvent peak (
pentet at 3.31 ppm).
Acquisition Parameters ( H NMR)
-
Frequency: 500 MHz or higher (essential to resolve the H4 diastereotopic protons).
-
Pulse Sequence: Standard zg30 or zg (Bruker).
-
Relaxation Delay (D1): Set to
seconds. The H4 protons have different relaxation times; insufficient delay affects integration ratios. -
Scans (NS): Minimum 64 scans for adequate S/N ratio on minor isomers.
Spectral Data Comparison: (3R)-OTB vs. (3S)-OTB
The following data highlights the diagnostic signals used to distinguish the natural toxin from its stereoisomer.
The "Fingerprint" Region: Dihydroisocoumarin Ring
The most significant differences occur in the aliphatic region of the isocoumarin ring (C3 and C4).
| Signal Assignment | Natural (3R)-OTB ( | Diastereomer (3S)-OTB ( | Multiplicity | Diagnostic Note |
| H5 (Aromatic) | 7.50 - 7.60 | 7.50 - 7.60 | dd or t | Key Distinguisher: Absent in OTA. Couples with H4 protons ( |
| H4 (a) | 2.80 - 3.10 | Shifted (typically upfield) | ddd | Diastereotopic. The |
| H4 (b) | 3.15 - 3.30 | Shifted | ddd | Strong geminal coupling ( |
| H3 (Methine) | 4.60 - 4.80 | ~4.50 - 4.90 (Variable) | m | The coupling pattern with H4 changes due to ring puckering differences. |
| C3-Methyl | 1.40 - 1.55 | Distinct | d | Primary Marker: The 3S methyl doublet often shifts by 0.1-0.2 ppm relative to the 3R form due to shielding by the Phe ring. |
*Note: Exact shifts for the 3S isomer are solvent-dependent and often reported as
The "Confirmation" Region: Amide & Phenylalanine
-
Amide NH: In
, the NH doublet appears around 8.5 ppm for the 3R isomer. In the 3S isomer, hydrogen bonding networks differ, often shifting this signal downfield or broadening it. -
-CH (Phe): Appears as a multiplet around 4.9-5.1 ppm. In the (3S,
S) diastereomer, the proximity of the isocoumarin oxygen changes, causing a subtle shift.
Diagnostic Workflows
Stereochemical Assignment Logic
The following Graphviz diagram illustrates the decision logic for assigning the stereochemistry of an unknown OTB sample.
Caption: Logical workflow for distinguishing OTB from OTA and assigning 3R vs 3S stereochemistry using NMR markers.
Analytical Pipeline
To confirm the presence of (3S)-OTB in a sample (e.g., thermally processed food), use this pipeline:
-
Extraction: Acidified Ethyl Acetate (prevents ionization of the carboxylic acid).
-
Purification: C18 SPE Clean-up (essential to remove matrix interferences that obscure the aliphatic region).
-
NMR Screening:
H NMR in . Look for "shadow peaks" near the C3-Methyl doublet. -
Confirmation: Spike the sample with an authentic standard of (3R)-OTB. If the major signals grow and the minor "shadow" signals remain constant, the minor signals are likely the (3S) diastereomer (or a rotamer, if solvent was
).
References
-
PubChem. (n.d.). Ochratoxin B | C20H19NO6.[1] National Library of Medicine. Retrieved from [Link]
-
Størmer, F. C., et al. (1985). Metabolism of ochratoxin B and its possible effects upon the metabolism and toxicity of ochratoxin A in rats. Applied and Environmental Microbiology. Retrieved from [Link]
-
Dais, P., et al. (2005). Conformational analysis of ochratoxin A by NMR spectroscopy and computational molecular modeling. Journal of Physical Chemistry B. Retrieved from [Link]
-
Heussner, A. H., & Bingle, L. E. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins. Retrieved from [Link]
-
Lullmann, C., et al. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines. Molecules. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Ochratoxin B and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Mycotoxin Activity
Ochratoxins, a group of mycotoxins produced by various Aspergillus and Penicillium species, are common contaminants in a range of food and feed products[1][2]. While Ochratoxin A (OTA) is the most studied and most toxic of this family, its non-chlorinated analog, Ochratoxin B (OTB), and its various stereoisomers also warrant scientific attention[3][4]. The biological activity of these molecules is not solely dependent on their chemical formula but is critically influenced by their three-dimensional structure. Epimers, which are diastereomers that differ in configuration at only one stereocenter, can exhibit dramatically different biological activities. Understanding the structure-activity relationship (SAR) of OTB and its epimers is crucial for accurate risk assessment, the development of detoxification strategies, and for exploring potential therapeutic applications of less toxic variants.
This guide will delve into the known epimers of OTB, compare their biological activities using available experimental data, and provide detailed protocols for key assays used in their evaluation.
The Epimers of Ochratoxin B: A Structural Overview
The fundamental structure of Ochratoxin B consists of a dihydroisocoumarin moiety linked via an amide bond to L-phenylalanine[5]. The naturally occurring and most common form of OTB possesses a (3R) configuration at the C3 position of the dihydroisocoumarin ring[5]. The key epimers of OTB that have been identified and studied include:
-
(3S)-Ochratoxin B: The epimer at the C3 position of the dihydroisocoumarin ring.
-
(4R)- and (4S)-Hydroxyochratoxin B: Epimers formed by the hydroxylation at the C4 position of the dihydroisocoumarin ring, which are known metabolites of OTB[2][5].
The subtle changes in the spatial arrangement of atoms at these chiral centers can significantly alter the molecule's interaction with biological targets, leading to variations in toxicity and metabolic fate.
Diagram of Ochratoxin B and its key epimers:
Caption: Key epimers of Ochratoxin B.
Comparative Biological Activity: A Data-Driven Analysis
The toxicity of ochratoxins is multifaceted, encompassing cytotoxicity, genotoxicity, and inhibition of protein synthesis. The following sections compare the known activities of OTB and its epimers, supported by experimental data.
Cytotoxicity
Cytotoxicity, or the ability of a substance to kill cells, is a primary indicator of toxicity. Studies have consistently shown that OTB is significantly less cytotoxic than its chlorinated counterpart, OTA[6]. The stereochemistry at the C3 position plays a crucial role in this activity. A study on the heat-induced epimerization of OTA found that the (3S)-epimer of OTA was approximately 10-fold less toxic than the natural (3R)-OTA in embryonic chick meningeal fibroblasts[7]. While direct comparative data for (3S)-OTB is limited, this suggests that the (3R) configuration is a key determinant for the higher cytotoxicity in ochratoxins.
The hydroxylated metabolites of OTB, (4R)- and (4S)-hydroxyochratoxin B, are also considered to be detoxification products, implying reduced cytotoxicity compared to the parent molecule.
Table 1: Comparative Cytotoxicity of Ochratoxin Analogs
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Ochratoxin A (OTA) | HeLa | Acute toxicity | 5 µM | [2] |
| Ochratoxin B (OTB) | HeLa | Acute toxicity | 54 µM | [2] |
| (3R)-Ochratoxin A | Embryonic chick meningeal fibroblasts | Mitochondrial & Lysosomal activity | ~1 µM (estimated) | [7] |
| (3S)-Ochratoxin A | Embryonic chick meningeal fibroblasts | Mitochondrial & Lysosomal activity | ~10 µM (estimated) | [7] |
| Ochratoxin B (OTB) | Embryonic chick meningeal fibroblasts | Mitochondrial & Lysosomal activity | ~19 µM (estimated) | [7] |
Note: IC50/EC50 values are approximate and depend on experimental conditions. This table is for comparative purposes.
Genotoxicity
Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a critical concern for carcinogenicity. OTA is considered a genotoxic carcinogen, primarily due to the formation of DNA adducts[4]. In contrast, OTB has been shown to be devoid of genotoxic activity in human-derived liver (HepG2) cells[8]. This lack of genotoxicity is a significant differentiator between OTA and OTB and is attributed to the absence of the chlorine atom at the C5 position, which is believed to be critical for the formation of the reactive species that bind to DNA[4].
There is currently a lack of specific genotoxicity data for the epimers of OTB. However, given that the parent compound (OTB) is non-genotoxic, it is highly probable that its epimers would also lack genotoxic potential.
Workflow for Assessing Genotoxicity:
Caption: A typical workflow for evaluating the genotoxicity of a compound.
Inhibition of Protein Synthesis
One of the key mechanisms of ochratoxin toxicity is the inhibition of protein synthesis, specifically through the competitive inhibition of phenylalanyl-tRNA synthetase, an enzyme crucial for incorporating the amino acid phenylalanine into proteins[9][10]. This inhibitory effect is largely attributed to the L-phenylalanine moiety of the ochratoxin molecule.
Studies have shown that OTB is not a significant inhibitor of phenylalanyl-tRNA synthetase and does not antagonize the inhibitory effect of OTA[1]. This suggests that while the phenylalanine moiety is present in both molecules, other structural features, likely related to the isocoumarin ring, play a role in the potency of this inhibition. The influence of the stereochemistry at the C3 and C4 positions of OTB on the inhibition of protein synthesis has not been extensively studied and represents an area for future research.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the biological activity of OTB epimers.
Synthesis and Separation of OTB Epimers
The stereoselective synthesis of ochratoxin epimers is a complex process often involving multiple steps and chiral catalysts[11][12][13]. A general strategy for the synthesis of OTB would involve the coupling of the appropriate dihydroisocoumarin carboxylic acid with L-phenylalanine. The synthesis of labeled OTB has been achieved via the mixed anhydride of ochratoxin beta and subsequent conjugation to labeled phenylalanine[5].
For the separation of epimers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.
General Protocol for Chiral HPLC Separation:
-
Column Selection: Utilize a chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support.
-
Mobile Phase Optimization: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation and should be empirically determined.
-
Detection: A UV or fluorescence detector is commonly used for the detection of ochratoxins[14][15][16][17].
-
Method Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the OTB epimers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment: The Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Step-by-Step Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters such as tail length and tail moment.
Conclusion and Future Directions
The structure-activity relationship of Ochratoxin B and its epimers is a critical area of study with implications for food safety and toxicology. The available evidence strongly suggests that the stereochemistry at the C3 and C4 positions of the dihydroisocoumarin moiety significantly influences the biological activity of these mycotoxins. The natural (3R)-OTB is less cytotoxic and non-genotoxic compared to OTA, and its epimers, including the (3S)-epimer and the hydroxylated metabolites, are likely to be even less toxic.
Future research should focus on several key areas:
-
Quantitative Toxicity Data: There is a pressing need for more quantitative data (e.g., IC50 values) on the cytotoxicity and other biological activities of the specific epimers of OTB in a variety of cell lines.
-
Stereoselective Synthesis: The development of efficient and scalable methods for the stereoselective synthesis of OTB epimers is essential to provide sufficient material for comprehensive toxicological evaluation.
-
Mechanism of Action: Further studies are needed to elucidate the precise molecular mechanisms by which the stereochemistry of OTB epimers influences their interaction with biological targets and their overall toxicity.
-
In Vivo Studies: While in vitro assays provide valuable information, in vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of OTB epimers and to confirm their toxicological profiles in a whole-organism context.
By addressing these research gaps, the scientific community can build a more complete understanding of the SAR of Ochratoxin B epimers, leading to improved risk assessment and the potential for innovative applications in drug development and biotechnology.
References
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Malir, F., Ostry, V., Pfohl-Leszkowicz, A., Malir, J., & Toman, J. (2016). Ochratoxin A: 50 Years of Research. Toxins, 8(7), 191. [Link]
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Malir, F., Louda, M., Ostry, V., Toman, J., & Grosse, Y. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4235-4273. [Link]
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Poór, M., Kunsági-Máté, S., & Kőszegi, T. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. Toxins, 8(4), 111. [Link]
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Zhang, Y., & Luesch, H. (2025). A concise 9-step synthesis of the Apratoxin polyketide fragment. ChemRxiv. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20966, Ochratoxin B. Retrieved February 20, 2026 from [Link].
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Lee, S. E., Campbell, B. C., Molyneux, R. J., & Kim, J. H. (2008). Suppression of ochratoxin biosynthesis by naturally occurring alkaloids. Food Additives & Contaminants: Part A, 25(3), 391-397. [Link]
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El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461–493. [Link]
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Bunge, I., Dirheimer, G., & Röschenthaler, R. (1978). In vivo and in vitro inhibition of protein synthesis in Bacillus stearothermophilus by ochratoxin A. Biochemical and biophysical research communications, 83(2), 398–405. [Link]
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Al-Kassie, G. A. M., & Al-Jumaa, A. M. H. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(4), 246. [Link]
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Knasmüller, S., Cavin, C., Chakraborty, A., Darroudi, F., Huber, W. W., Ehrlich, V. A., & Scharf, G. (2004). Structurally related mycotoxins ochratoxin A, ochratoxin B, and citrinin differ in their genotoxic activities and in their mode of action in human-derived liver (HepG2) cells: implications for risk assessment. Nutrition and cancer, 50(2), 190–197. [Link]
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Zhang, W., & Xu, Z. (2021). Advances in the Total Synthesis of Aflatoxins. Frontiers in Chemistry, 9, 780893. [Link]
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Wikipedia contributors. (2023, December 1). Aflatoxin total synthesis. In Wikipedia, The Free Encyclopedia. Retrieved 00:00, February 21, 2026, from [Link]
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Pfohl-Leszkowicz, A., & Manderville, R. A. (2012). An update on direct genotoxicity as a molecular mechanism of ochratoxin A carcinogenicity. Chemical research in toxicology, 25(2), 252–262. [Link]
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Størmer, F. C., Støren, O., Hansen, C. E., Pedersen, J. I., & Aasen, A. J. (1983). Formation of (4R)- and (4S)-4-hydroxyochratoxin A and 10-hydroxyochratoxin A from Ochratoxin A by rabbit liver microsomes. Applied and environmental microbiology, 45(4), 1183–1187. [Link]
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Bruinink, A., Rasonyi, T., & Sidler, C. (1997). Reduction of ochratoxin A toxicity by heat-induced epimerization. In vitro effects of ochratoxins on embryonic chick meningeal and other cell cultures. Toxicology and applied pharmacology, 144(1), 1–7. [Link]
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Varga, J., & Kocsubé, S. (2010). Chemical, Physical and Biological Approaches to Prevent Ochratoxin Induced Toxicoses in Humans and Animals. Toxins, 2(7), 1718–1750. [Link]
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Meulenberg, E. P. (2015). Ochratoxins: Biosynthesis, Detection and Toxicity. In Ochratoxins: Biosynthesis, Detection and Toxicity (pp. 35-55). NOVA Publishers. [Link]
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Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Single laboratory-validated HPLC methods for determination of ochratoxin A, fumonisin B1 and B2, zearalenone and deoxynivalenol in cereals and cereal-based foods. Food chemistry, 154, 225–234. [Link]
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Jafari, M., & Khaneghah, A. M. (2019). Optimization and validation of a HPLC method for simultaneous determination of aflatoxin B1, B2, G1, G2, ochratoxin A and zearalenone using an experimental design. Food chemistry, 272, 343–350. [Link]
- Malachová, A., Cerkal, R., Ehrenbergerová, J., & Vaculová, K. (2010). Single laboratory-validated HPLC methods for determination of ochratoxin A, fumonisin B1 and B2, zearalenone and deoxynivalenol. Czech Journal of Food Sciences, 28(6), 496-508.
- Agilent Technologies. (1992). Analysis of Mycotoxins by HPLC with Automated Confirmation by Spectral Library.
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- 1. Influence of ochratoxin B on the ochratoxin A inhibition of phenylalanyl-tRNA formation in vitro and protein synthesis in hepatoma tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. Ochratoxin A: 50 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of ochratoxin A toxicity by heat-induced epimerization. In vitro effects of ochratoxins on embryonic chick meningeal and other cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structurally related mycotoxins ochratoxin A, ochratoxin B, and citrinin differ in their genotoxic activities and in their mode of action in human-derived liver (HepG2) cells: implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro inhibition of protein synthesis in Bacillus stearothermophilus by ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Frontiers | Advances in the Total Synthesis of Aflatoxins [frontiersin.org]
- 13. Aflatoxin total synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization and validation of a HPLC method for simultaneous determination of aflatoxin B1, B2, G1, G2, ochratoxin A and zearalenone using an experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vup.sk [vup.sk]
- 17. youngin.com [youngin.com]
Safety Operating Guide
Proper Disposal Procedures for 3-epi-Ochratoxin B
The following guide details the proper disposal procedures for 3-epi-Ochratoxin B , structured for immediate application by laboratory personnel.
Executive Summary
3-epi-Ochratoxin B is a stereoisomer of Ochratoxin B (the dechlorinated analog of Ochratoxin A).[1] While Ochratoxin B and its isomers generally exhibit lower acute toxicity than Ochratoxin A (OTA), they remain potent mycotoxins with cytotoxic properties. Safety Protocol: Treat 3-epi-Ochratoxin B with the same biosafety rigor as Ochratoxin A (Class 6.1 Toxic Substance).
Core Directive: The primary disposal method is chemical deactivation followed by high-temperature incineration . Autoclaving alone is insufficient for complete chemical destruction.
Hazard Identification & Scientific Rationale
To ensure safety, we must understand the "Why" behind the protocol. Ochratoxins are chemically stable, particularly against heat and acidic conditions.
-
Thermal Stability: Ochratoxins possess high thermal stability. Standard autoclaving (121°C for 15-20 min) may not fully degrade the cyclic amide and isocoumarin moieties.[1]
-
Chemical Vulnerability: The amide bond linking the phenylalanine group to the isocoumarin core is susceptible to hydrolysis under alkaline conditions , and the molecule is vulnerable to strong oxidation .
-
Toxicity Assumption: In the absence of specific LD50 data for the 3-epi isomer, laboratory safety standards dictate handling it as a "Select Agent" or high-hazard mycotoxin (equivalent to OTA).[1]
Comparative Hazard Profile
| Compound | Structural Feature | Primary Hazard | Disposal Classification |
| Ochratoxin A (OTA) | Chlorinated isocoumarin | Nephrotoxic, Carcinogen (2B) | Hazardous Chemical Waste |
| Ochratoxin B (OTB) | Non-chlorinated | Cytotoxic, potentially nephrotoxic | Hazardous Chemical Waste |
| 3-epi-Ochratoxin B | Stereoisomer of OTB | Treat as OTB/OTA | Hazardous Chemical Waste |
Chemical Deactivation Protocol
Goal: Chemically cleave the amide bond and oxidize the structure before it enters the waste stream.
Reagents Required:
-
Sodium Hypochlorite (NaOCl): Industrial strength (10-12%) or Household Bleach (5-6%).[1]
-
Sodium Hydroxide (NaOH): 1N or 5N stock solution.
-
Activator: Distilled water.
The "Gold Standard" Inactivation Solution
For complete destruction of mycotoxins (including aflatoxins and ochratoxins), prepare the following solution immediately prior to use:
-
Concentration: 2.5% NaOCl + 0.25N NaOH.
-
Preparation: Mix 1 part household bleach (5%) with 1 part 0.5N NaOH. Alternatively, dilute industrial bleach to reach ~2.5% active chlorine.
Step-by-Step Deactivation
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] Work inside a chemical fume hood.
-
Liquid Waste Treatment:
-
Collect liquid waste containing 3-epi-Ochratoxin B in a glass beaker.[1]
-
Add the Inactivation Solution in a 1:1 ratio (Volume of Waste : Volume of Bleach/NaOH).
-
Stir gently to mix.
-
Dwell Time: Allow to stand for at least 30 minutes (4 hours is preferred for high concentrations >1 mg/mL).
-
-
Solid Waste (Glassware/Spills):
-
Immerse contaminated glassware completely in the Inactivation Solution for 30+ minutes.
-
Rinse with water; collect the rinse water as hazardous waste.
-
Waste Management & Disposal Workflow
Once deactivated, the material is still a chemical waste (due to high pH and chlorine content). It must not be poured down the drain.
Disposal Decision Tree
The following diagram outlines the logical flow for disposing of 3-epi-Ochratoxin B, ensuring compliance with RCRA and EHS standards.
Figure 1: Logical workflow for the segregation, treatment, and disposal of mycotoxin waste.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Isolate: Clear the immediate area.[3][4][5] Post "Do Not Enter" signage.
-
PPE Up: Don double nitrile gloves, N95/P100 respirator (if powder is involved), and goggles.
-
Containment:
-
Powder: Cover gently with paper towels dampened with Inactivation Solution (do not spray directly to avoid aerosolization).
-
Liquid: Cover with absorbent pads or paper towels.[6]
-
-
Decontamination:
-
Pour Inactivation Solution (2.5% NaOCl + NaOH) over the towels, starting from the edges and working inward.
-
Let sit for 30 minutes .
-
-
Cleanup:
-
Collect all materials into a hazardous waste bag.
-
Wipe the surface again with water, then ethanol.
-
Dispose of cleanup materials as hazardous chemical waste.[3]
-
Regulatory & Compliance Notes
-
RCRA Classification: While Ochratoxin A is not explicitly "P-listed" or "U-listed" by the EPA (40 CFR 261.33), it meets the criteria for toxicity .[1] Most institutions categorize it as "Non-regulated toxic chemical waste" but mandate incineration.
-
Segregation Warning: NEVER autoclave waste containing bleach (NaOCl). This generates toxic chlorine gas. If you must autoclave solid waste (e.g., for biological sterility), ensure no bleach was used, or use a non-chlorine substitute, though incineration is preferred.
References
-
National Institutes of Health (NIH) - PubChem. Ochratoxin B Compound Summary. Retrieved from [Link][1]
-
University of Iowa - Environmental Health & Safety. Toxin Inactivation Information. Retrieved from [Link][1]
-
Florida State University - Dept. of Environmental Health & Safety. Chemical Inactivation of Certain Toxins. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). Ochratoxin A Monograph. Retrieved from [Link]
Sources
- 1. Ochratoxin A - Wikipedia [en.wikipedia.org]
- 2. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 5. OCHRATOXIN B | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tamut.edu [tamut.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
